20S Proteasome-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H43N3O8 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1 |
InChI Key |
PIHVFDCGCIKOJQ-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C1=CC=CO1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 20S Proteasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound named "20S Proteasome-IN-3" did not yield any specific information in the public domain. This suggests that the compound may be proprietary, in early-stage development and not yet published, or referred to by a different designation. This guide, therefore, provides an in-depth overview of the general mechanism of action of well-characterized 20S proteasome inhibitors.
Introduction to the 20S Proteasome
The proteasome is a large, multicatalytic protease complex responsible for degrading the majority of intracellular proteins, thereby maintaining protein homeostasis. It plays a critical role in numerous cellular processes, including cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. The 26S proteasome, the most common form, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RPs). The 20S proteasome constitutes the catalytic core of this complex.
The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings (α7-β7-β7-α7). The two outer α-rings are catalytically inactive and function as a gate for substrate entry. The two inner β-rings house the proteolytic active sites. In mammals, three of the seven β-subunits are catalytically active, each with a distinct substrate preference:
-
β5 (PSMB5): Exhibits chymotrypsin-like (CT-L) activity, cleaving after hydrophobic amino acid residues.
-
β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic residues.
-
β1 (PSMB6): Displays caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.[1][2]
Inhibition of the 20S proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has emerged as a key therapeutic strategy, most notably in the treatment of cancers like multiple myeloma.[3][4]
General Mechanism of Action of 20S Proteasome Inhibitors
20S proteasome inhibitors function by binding to the active sites within the β-subunits, thereby blocking their proteolytic activity.[3] This leads to the accumulation of polyubiquitinated proteins that would normally be degraded. The buildup of these proteins, including critical cell cycle regulators and pro-apoptotic factors, disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[3][4]
Inhibitors can be broadly classified based on their chemical nature and their mode of binding:
-
Covalent Inhibitors: These inhibitors form a covalent bond with the N-terminal threonine residue in the active sites of the β-subunits. This class includes peptide boronic acids (e.g., Bortezomib, Ixazomib), epoxyketones (e.g., Carfilzomib, Epoxomicin), and peptide aldehydes (e.g., MG132).[5][6] The binding can be reversible or irreversible. For instance, Bortezomib is a slowly reversible inhibitor, whereas Carfilzomib binds irreversibly.[5][7]
-
Non-covalent Inhibitors: These compounds inhibit the proteasome through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. They are typically reversible and can offer a different pharmacological profile compared to their covalent counterparts.[8]
The primary target for most clinically approved proteasome inhibitors is the β5 subunit due to its dominant role in protein degradation.[4] However, at higher concentrations, many of these inhibitors also block the β1 and β2 subunits.[5]
Quantitative Data: Inhibitory Potency
The potency of various proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different catalytic subunits.
| Inhibitor | Class | Target Subunit | IC50 (nM) | Reversibility | Citation(s) |
| Bortezomib | Peptide Boronate | β5 (CT-L) | ~5-10 | Slowly Reversible | [9] |
| β1 (C-L) | ~400-600 | Slowly Reversible | [9] | ||
| β2 (T-L) | ~2500-3500 | Slowly Reversible | [9] | ||
| Carfilzomib | Peptide Epoxyketone | β5 (CT-L) | ~5-22 | Irreversible | [5][10] |
| β1 (C-L) | ~600-620 | Irreversible | [10] | ||
| β2 (T-L) | ~380-400 | Irreversible | [10] | ||
| Ixazomib | Peptide Boronate | β5 (CT-L) | 3.4 | Reversible | [7] |
| β1 (C-L) | 31 | Reversible | [7] | ||
| β2 (T-L) | 3500 | Reversible | [7] | ||
| MG132 | Peptide Aldehyde | β5 (CT-L) | Low nM range | Reversible | [5] |
| β1 & β2 (C-L, T-L) | Low µM range | Reversible | [5] | ||
| Epoxomicin | Peptide Epoxyketone | β5 (CT-L) | Potent (nM range) | Irreversible | [11] |
| β1 & β2 (C-L, T-L) | 1000x & 100x less potent | Irreversible | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibition triggers a cascade of cellular events, primarily through two major pathways: the Unfolded Protein Response (UPR) and the NF-κB signaling pathway.
Experimental Workflow for Assessing Proteasome Inhibition
A typical workflow to characterize a novel proteasome inhibitor involves biochemical assays to determine its direct effect on proteasome activity, followed by cell-based assays to assess its cellular consequences.
Detailed Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)
-
Test Inhibitor (serial dilutions in DMSO)
-
Opaque 96-well microplate
-
Fluorescence plate reader (Excitation: ~345-380 nm, Emission: ~445-460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 1X Assay Buffer. Dilute the Suc-LLVY-AMC substrate stock to a working concentration (e.g., 200 µM or 20X) in Assay Buffer.
-
Assay Setup: In a 15 or 50 mL conical tube, prepare a master mix of Assay Buffer.
-
Enzyme Preparation: Dilute the purified 20S proteasome in the Assay Buffer to a working concentration (e.g., 0.2 µg per well).
-
Inhibitor Addition: To the wells of the 96-well plate, add 2 µL of your test inhibitor dilutions (or DMSO for vehicle control).
-
Enzyme Addition: Add 188 µL of the diluted proteasome solution to each well containing the inhibitor. Mix gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of the 20X Substrate Working Solution to each well.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][12]
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the NF-κB pathway following proteasome inhibitor treatment.
Materials:
-
Cultured cells (e.g., HeLa, RAW264.7)
-
Proteasome inhibitor
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-total p65, anti-total IκBα, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the proteasome inhibitor for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[14]
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities using appropriate software. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cultured cells
-
Proteasome inhibitor
-
Opaque-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells for no-cell blanks.
-
Cell Treatment: After overnight incubation, treat the cells with various concentrations of the proteasome inhibitor. Include vehicle-treated wells as a negative control. Incubate for a desired period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell blank from all experimental readings. Express the data as fold-change in caspase activity relative to the vehicle-treated control.[3][8]
This document is intended for research purposes only and synthesizes information from publicly available sources.
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 3. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Proteasome Inhibitors | MDPI [mdpi.com]
- 11. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. protocols.io [protocols.io]
The 20S Proteasome as a Therapeutic Target: A Technical Guide to Inhibitor Discovery and Synthesis
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial multi-subunit protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] By degrading proteins marked for destruction via the ubiquitin pathway, the proteasome plays a vital role in cellular homeostasis, cell cycle regulation, and signal transduction.[2] Its central role in these processes has made it a significant target for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][3] This guide provides a technical overview of the discovery and synthesis of key 20S proteasome inhibitors, experimental protocols for their evaluation, and the signaling pathways they modulate.
Representative 20S Proteasome Inhibitors
The development of proteasome inhibitors has been a major advancement in cancer therapy. Most inhibitors are designed as peptide-based scaffolds with an electrophilic "warhead" at the C-terminus that covalently binds to the active site N-terminal threonine residue of the proteasome's catalytic β-subunits.[3][4]
Bortezomib (originally PS-341) is a first-in-class dipeptide boronate proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][3] It acts as a reversible inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[3]
The synthesis of Bortezomib has been approached through both linear and convergent strategies. A convergent approach involves the synthesis of two key fragments, N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt, which are then coupled.[2] This method has been shown to be more efficient, with higher yields and better atom economy compared to earlier linear syntheses.[2] The final product is typically isolated as a trimeric boronic anhydride, which forms a stable diester with mannitol for formulation. Upon reconstitution in a saline solution, the active boronic acid is released.[2][5]
Carfilzomib is a second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor.[6][7] It is derived from epoxomicin, a natural product.[6] Carfilzomib selectively and irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.[7]
The synthesis of Carfilzomib is complex, involving the preparation of a key epoxyketone "warhead".[8][9] Improved synthetic processes focus on the stereoselective synthesis of this fragment, for instance, through a manganese-catalyzed epoxidation followed by epimerization to achieve the desired diastereomer.[9] The synthesis often involves fragment condensation strategies to assemble the final tetrapeptide structure.[7]
Quantitative Data: Inhibitory Activity
The inhibitory potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different proteolytic activities of the 20S proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).
| Compound | Target Activity | IC50 (nM) | Notes |
| Bortezomib | ChT-L (β5) | 0.6 | Reversible inhibitor. Approved for multiple myeloma and mantle cell lymphoma.[2] |
| C-L (β1) | 3,500 | ||
| T-L (β2) | 3,000 | ||
| Carfilzomib | ChT-L (β5) | 5 | Irreversible inhibitor. Derived from the natural product epoxomicin.[6][7] |
| Salinosporamide A (Marizomib) | ChT-L (β5) | 1.3 | Irreversible inhibitor, inhibits all three proteolytic activities.[4] |
| T-L (β2) | 430 | ||
| C-L (β1) | 8,300 |
Experimental Protocols
Evaluating the efficacy of 20S proteasome inhibitors requires both biochemical and cell-based assays.
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl[10]
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-aminomethylcoumarin)[11][12]
-
Proteasome Inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorometer (Excitation: 360-380 nm, Emission: 460-480 nm)[12][13]
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the proteasome inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10-20 µM.[12]
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.[10]
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
This protocol outlines a method to measure proteasome activity in cultured cells using a commercially available luminescent assay kit (e.g., Proteasome-Glo™).[14][15]
Materials:
-
Cultured cells (e.g., multiple myeloma cell lines)
-
Cell culture medium
-
Proteasome inhibitor
-
Proteasome-Glo™ Cell-Based Assay Reagent (containing a specific luminogenic substrate like Suc-LLVY-aminoluciferin)[15]
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[16]
-
Treat the cells with serial dilutions of the proteasome inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Equilibrate the plate to room temperature.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[15]
-
Add an equal volume of the Proteasome-Glo™ reagent to each well.[14]
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[14][17]
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value in a cellular context.
Visualizations: Signaling Pathways and Experimental Workflows
Proteasome inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that control cell survival and proliferation.
Figure 1: Canonical NF-κB signaling pathway. Proteasome inhibitors block the degradation of IκB, preventing NF-κB translocation and gene expression.
References
- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 4. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thomassci.com [thomassci.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Target Binding Site of 20S Proteasome-IN-3 on the 20S Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 20S proteasome is a critical cellular machinery for protein degradation and a validated target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the binding interactions between the hypothetical inhibitor, 20S Proteasome-IN-3, and its target, the 20S proteasome. This document details the architecture of the 20S proteasome's active sites, the mechanism of inhibitor binding, quantitative data for representative non-covalent inhibitors, and detailed experimental protocols for characterizing such interactions. Visual diagrams are provided to illustrate key structural features and experimental workflows.
Introduction: The 20S Proteasome as a Therapeutic Target
The ubiquitin-proteasome system is the primary pathway for regulated intracellular protein degradation in eukaryotic cells. The central proteolytic engine of this system is the 26S proteasome, which consists of a 20S core particle (CP) and one or two 19S regulatory particles (RPs). The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, forming an α7β7β7α7 structure. The proteolytic activity resides within the two inner β-rings, which harbor three distinct types of active sites:
-
β5 (Chymotrypsin-like): Cleaves after large hydrophobic residues.
-
β2 (Trypsin-like): Cleaves after basic residues.
-
β1 (Caspase-like): Cleaves after acidic residues.
Inhibition of the 20S proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has proven to be an effective strategy in cancer therapy. By blocking protein degradation, proteasome inhibitors can disrupt cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis in rapidly dividing cancer cells. This compound is conceptualized as a potent and selective non-covalent inhibitor of the chymotrypsin-like activity of the 20S proteasome.
Target Binding Site and Mechanism of Action
The active sites of the 20S proteasome are located on the N-terminal threonine (Thr1) residue of the β1, β2, and β5 subunits. The hydroxyl group of this threonine acts as the nucleophile in the proteolytic reaction.
Binding of this compound (Hypothetical Non-Covalent Inhibitor):
As a hypothetical non-covalent inhibitor, this compound is designed to bind reversibly to the chymotrypsin-like active site of the β5 subunit. The binding is characterized by a network of non-covalent interactions, including:
-
Hydrogen Bonds: Key hydrogen bonds are formed with the backbone and side chains of amino acids lining the active site pocket, including the catalytic Thr1 residue.
-
Hydrophobic Interactions: The inhibitor is expected to possess hydrophobic moieties that fit into the S1 substrate-binding pocket, which in the β5 subunit is adapted to accommodate large hydrophobic amino acid side chains.
-
Van der Waals Forces: These forces contribute to the overall stability of the inhibitor-proteasome complex.
The binding of this compound to the β5 active site physically obstructs the entry of protein substrates, thereby inhibiting the chymotrypsin-like proteolytic activity. The selectivity for the β5 subunit over β1 and β2 is achieved through the specific shape and chemical properties of the inhibitor, which are complementary to the unique architecture of the β5 active site pocket.
Quantitative Data for Representative Non-Covalent 20S Proteasome Inhibitors
To provide a quantitative context for the potency of inhibitors like the hypothetical this compound, the following table summarizes the inhibitory concentration (IC50) values for several known non-covalent inhibitors targeting the chymotrypsin-like activity of the 20S proteasome.
| Inhibitor | Target Site | IC50 (nM) | Organism | Reference |
| Compound 1 | β5 (Chymotrypsin-like) | 20 | Human | [1][2] |
| TMC-95A | β5 (Chymotrypsin-like) | Low Nanomolar | Not Specified | [1] |
| Bz-Phe-boroLeu | β5 (Chymotrypsin-like) | 10-100 (Ki) | Mammalian | [3] |
| Cbz-Leu-Leu-boroLeu | β5 (Chymotrypsin-like) | 10-100 (Ki) | Mammalian | [3] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and activity of 20S proteasome inhibitors.
20S Proteasome Activity Assay
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome using a specific substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
-
DMSO (for dissolving substrate and inhibitor)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to a final concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare 20S Proteasome Solution: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1 nM).
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the 20S proteasome solution.
-
Add 50 µL of Assay Buffer to the wells.
-
For background control wells, add 100 µL of Assay Buffer without the proteasome.
-
-
Initiate Reaction: Add 100 µL of the working substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.[4]
-
Data Analysis: Subtract the background fluorescence from the fluorescence of the sample wells. The fluorescence intensity is directly proportional to the proteasome activity.
Inhibitor IC50 Determination Assay
This protocol determines the concentration of an inhibitor required to inhibit 50% of the 20S proteasome's activity.
Materials:
-
All materials from the 20S Proteasome Activity Assay protocol.
-
20S Proteasome Inhibitor (e.g., this compound)
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve the inhibitor in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of Inhibitor: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the 20S proteasome solution (e.g., 1 nM final concentration).
-
Add 50 µL of the serially diluted inhibitor solutions to the respective wells.
-
For the positive control (100% activity), add 50 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
For the negative control (0% activity), a known potent proteasome inhibitor can be used, or no proteasome is added.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate Reaction: Add 100 µL of the working substrate solution (e.g., 100 µM Suc-LLVY-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity as described in the activity assay.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
X-ray Crystallography of 20S Proteasome-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of the 20S proteasome in complex with an inhibitor.
Materials:
-
Highly purified and concentrated 20S proteasome
-
20S Proteasome Inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Complex Formation: Incubate the purified 20S proteasome with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Crystallization:
-
Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a high-intensity X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known proteasome structure as a search model.
-
Build the inhibitor into the electron density map.
-
Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.[5][6]
-
-
Structural Analysis: Analyze the final structure to identify the specific interactions between the inhibitor and the active site residues of the 20S proteasome.
Visualizations
The following diagrams illustrate key structural and logical relationships relevant to the interaction of inhibitors with the 20S proteasome.
References
- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 determination [bio-protocol.org]
- 5. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S beta5-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Core: A Technical Guide to the Selectivity Profile of 20S Proteasome-Targeted Compounds
For Researchers, Scientists, and Drug Development Professionals
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, is a critical regulator of intracellular protein homeostasis. Its dysfunction is implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the selectivity profile of compounds targeting the 20S proteasome, with a focus on its distinct catalytic subunits. While specific data for a compound designated "20S Proteasome-IN-3" is not publicly available, this guide outlines the principles and methodologies used to characterize the selectivity of any small molecule inhibitor or activator targeting this complex.
The 20S Proteasome: A Multi-Subunit Catalytic Machine
The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings: two outer α-rings and two inner β-rings.[1][2] The outer α-subunits (PSMA1–PSMA7) form a gate that regulates substrate entry into the proteolytic chamber.[2] The inner β-subunits (PSMB1–PSMB7) house the catalytic activity. In eukaryotes, three of these β-subunits possess distinct proteolytic activities:[1][2][3]
-
β1 (PSMB6): Exhibits caspase-like (C-L) activity, cleaving after acidic residues.
-
β2 (PSMB7): Displays trypsin-like (T-L) activity, cleaving after basic residues.
-
β5 (PSMB5): Responsible for chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues.
This multi-component catalytic core allows for the degradation of a wide array of protein substrates. The differential activities of these subunits are the basis for designing selective proteasome-targeted therapies.
Understanding Selectivity: Targeting the Catalytic Triad
The development of 20S proteasome inhibitors has evolved from non-selective agents to compounds with high specificity for one or more of the catalytic β-subunits. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The table below provides a representative summary of the selectivity profiles for different classes of 20S proteasome inhibitors, illustrating how their inhibitory concentrations (IC50) can vary across the three major catalytic activities.
| Inhibitor Class | Target Subunit(s) | Representative IC50 (nM) - CT-L (β5) | Representative IC50 (nM) - T-L (β2) | Representative IC50 (nM) - C-L (β1) |
| Peptide Boronates | Primarily β5 | 1 - 10 | 100 - 1000 | >1000 |
| Peptide Epoxides | Primarily β5 and β1 | 10 - 50 | >1000 | 50 - 200 |
| β-Lactones | Primarily β5 and β2 | 5 - 20 | 50 - 200 | >1000 |
| Non-covalent Inhibitors | Variable | Variable | Variable | Variable |
Note: The IC50 values presented are representative and can vary depending on the specific compound, assay conditions, and source of the proteasome.
Experimental Protocols for Determining Selectivity
Accurate determination of a compound's selectivity profile is paramount in drug development. The following outlines a generalized protocol for assessing the inhibitory activity of a test compound against the different catalytic subunits of the 20S proteasome.
In Vitro Proteasome Activity Assay
This assay measures the ability of a compound to inhibit the cleavage of specific fluorogenic peptide substrates by the purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC: For chymotrypsin-like (CT-L) activity
-
Bz-VGR-AMC: For trypsin-like (T-L) activity
-
Z-LLE-AMC: For caspase-like (C-L) activity
-
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
To each well of the microplate, add the test compound at various concentrations.
-
Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for compound binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each catalytic activity.
-
Visualizing Selectivity and Experimental Workflow
Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Conceptual diagram of inhibitor selectivity for 20S proteasome subunits.
Caption: Workflow for in vitro proteasome activity and inhibition assay.
Off-Target Considerations
While achieving selectivity against the proteasome's catalytic subunits is a primary goal, it is also critical to assess for off-target effects on other cellular proteases and proteins. Broader screening panels, such as those employing activity-based protein profiling (ABPP) or proteome-wide thermal shift assays (CETSA), can provide a more comprehensive understanding of a compound's specificity and potential for unintended interactions.
Conclusion
The rational design and thorough characterization of 20S proteasome-targeted compounds are essential for the development of safe and effective therapeutics. By understanding the distinct roles of the catalytic β-subunits and employing robust experimental methodologies to define selectivity, researchers can advance the next generation of proteasome modulators for the treatment of a wide range of human diseases.
References
In Vitro Enzymatic Activity of 20S Proteasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.[1][2] Its central role in regulating processes such as cell cycle progression, apoptosis, and signal transduction has made it a prime target for therapeutic intervention, particularly in oncology.[3] The development of potent and specific 20S proteasome inhibitors requires a thorough understanding of their in vitro enzymatic activity.
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro enzymatic activity of 20S proteasome inhibitors. While specific data for a compound designated "20S Proteasome-IN-3" is not publicly available, this document will use a representative inhibitor as an example to illustrate data presentation and experimental design.
20S Proteasome: Structure and Enzymatic Activities
The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings.[1][2][4] The two outer α-rings act as a gate, regulating substrate entry, while the two inner β-rings house the proteolytic active sites.[4] Eukaryotic 20S proteasomes possess three distinct enzymatic activities, each attributed to a specific β-subunit:
-
Chymotrypsin-like (CT-L) activity: Primarily cleaves after large hydrophobic residues and is considered the rate-limiting step in protein degradation. This activity is associated with the β5 subunit.
-
Trypsin-like (T-L) activity: Cleaves after basic residues and is mediated by the β2 subunit.
-
Caspase-like (C-L) or Post-glutamyl peptide hydrolase (PGPH) activity: Cleaves after acidic residues and is located in the β1 subunit.
In Vitro Assays for 20S Proteasome Enzymatic Activity
The enzymatic activity of the 20S proteasome and the potency of its inhibitors are typically assessed using fluorogenic peptide substrates. These assays are sensitive, quantitative, and adaptable to high-throughput screening.[5][6][7]
Experimental Protocol: Chymotrypsin-like (CT-L) Activity Assay
This protocol describes a common method for measuring the chymotrypsin-like activity of the 20S proteasome and determining the IC50 value of an inhibitor.
Materials and Reagents:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test Inhibitor (e.g., a generic 20S proteasome inhibitor)
-
Positive Control Inhibitor (e.g., MG132)
-
Dimethyl Sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for a potent inhibitor might be in the low micromolar range.
-
Reaction Setup:
-
Add 2 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 48 µL of pre-warmed assay buffer containing purified 20S proteasome (e.g., 0.5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic substrate Suc-LLVY-AMC (e.g., 50 µM final concentration) to each well.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Note: Similar protocols can be used to measure the trypsin-like and caspase-like activities by substituting the substrate with Z-ARR-AMC (for T-L activity) and Z-LLE-AMC (for C-L activity), respectively.
Data Presentation: In Vitro Activity of a Representative 20S Proteasome Inhibitor
The inhibitory activity of a compound against the 20S proteasome is typically summarized in a table format for easy comparison.
| Enzymatic Activity | β-Subunit | Fluorogenic Substrate | Representative Inhibitor IC50 (nM) |
| Chymotrypsin-like (CT-L) | β5 | Suc-LLVY-AMC | 5.2 |
| Trypsin-like (T-L) | β2 | Z-ARR-AMC | 850 |
| Caspase-like (C-L) | β1 | Z-LLE-AMC | 320 |
Table 1: Illustrative in vitro inhibitory activity of a representative 20S proteasome inhibitor against the three major enzymatic activities of the human 20S proteasome. IC50 values are hypothetical and serve as an example of typical data presentation.
Visualizations
Workflow for In Vitro 20S Proteasome Inhibition Assay
Caption: Workflow of an in vitro 20S proteasome enzymatic inhibition assay.
Mechanism of 20S Proteasome Inhibition
Caption: Competitive inhibition of the 20S proteasome active site.
Conclusion
The characterization of the in vitro enzymatic activity of 20S proteasome inhibitors is a fundamental step in the drug discovery and development process. The fluorometric assays described herein provide a robust and reproducible method for quantifying the potency and selectivity of these compounds against the different catalytic subunits of the proteasome. A thorough understanding of these experimental approaches is essential for researchers aiming to develop novel therapeutics targeting this important cellular machinery.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable In Vitro Proteasome Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Ubpbio Proteasome Activity Fluorometric Assay Kit I, Quantity: Each of | Fisher Scientific [fishersci.com]
The Impact of 20S Proteasome Inhibition on Ubiquitin-Independent Degradation: A Technical Guide Featuring Bortezomib
Disclaimer: Initial searches for a specific compound designated "20S Proteasome-IN-3" did not yield any publicly available data. Therefore, this guide utilizes the well-characterized, FDA-approved 20S proteasome inhibitor, Bortezomib (PS-341, Velcade®) , as a representative molecule to explore the effects of 20S proteasome inhibition on ubiquitin-independent protein degradation. The principles, experimental setups, and pathways described herein are broadly applicable to the study of inhibitors with a similar mechanism of action.
Introduction to Ubiquitin-Independent Degradation and the 20S Proteasome
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. While the canonical pathway involves the tagging of substrates with ubiquitin for degradation by the 26S proteasome, a significant subset of proteins is targeted to the 20S proteasome core particle for degradation in a ubiquitin-independent manner. This pathway is crucial for the turnover of oxidized, misfolded, and intrinsically disordered proteins.
The 20S proteasome is a barrel-shaped complex that houses the proteolytic active sites. Its activity is essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors of the 20S proteasome, such as Bortezomib, are powerful tools for studying the intricacies of ubiquitin-independent degradation and hold significant therapeutic potential.
Mechanism of Action: Bortezomib and the 20S Proteasome
Bortezomib is a dipeptidyl boronic acid that acts as a potent, reversible, and selective inhibitor of the 20S proteasome. Its primary mechanism of action involves the formation of a stable complex with the N-terminal threonine residue of the proteolytically active β-subunits within the 20S core. This interaction preferentially targets the chymotrypsin-like (CT-L) activity of the β5 subunit, which is often the rate-limiting step in protein degradation.[1]
By inhibiting the catalytic activity of the 20S proteasome, Bortezomib leads to the accumulation of both ubiquitinated and non-ubiquitinated protein substrates. This disruption of protein homeostasis triggers a cascade of cellular events, including cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.
Quantitative Data: Inhibitory Profile of Bortezomib
The inhibitory potency of Bortezomib against the different catalytic activities of the 20S proteasome has been well-documented. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Chymotrypsin-like activity) | 9 nM | Purified 20S proteasome | [2] |
| Ki (β5 subunit) | 1.6 nM | 20S proteasome | [3] |
| IC50 (Caspase-like activity) | 0.48 µM | Purified 20S proteasome | [2] |
| IC50 (Trypsin-like activity) | 7.0 µM | Purified 20S proteasome | [2] |
Table 1: In Vitro Inhibitory Activity of Bortezomib against 20S Proteasome Subunits.
| Substrate | Effect of Bortezomib | Cell Line | Key Findings | Reference |
| p53 | Stabilization and accumulation | Hematopoietic stem/progenitor cells | Bortezomib treatment leads to a rapid and significant increase in p53 protein levels, peaking at 1.5 hours post-treatment. | [4][5] |
| p53 | Stabilization | LNCaP-Pro5 prostate cancer cells | Bortezomib induces strong stabilization of p53. | [6] |
| Ornithine Decarboxylase (ODC) | Inhibition of degradation | Cell-free system | While ODC is degraded by the 26S proteasome without ubiquitination, its degradation is sensitive to proteasome inhibitors. | [7][8] |
Table 2: Effect of Bortezomib on Ubiquitin-Independent Substrates.
Experimental Protocols
In Vitro 20S Proteasome Activity Assay (Chymotrypsin-like)
This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Bortezomib (or other inhibitors)
-
Lysis Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors)
-
Assay Buffer (25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with Bortezomib at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
Include a blank control (Assay Buffer only) and a positive control (untreated cell lysate).
-
-
Kinetic Measurement:
-
Prepare a 2X working solution of Suc-LLVY-AMC (e.g., 100 µM) in Assay Buffer.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the activity to the protein concentration.
-
Plot the percentage of inhibition against the Bortezomib concentration to determine the IC50 value.
-
Western Blot Analysis of p53 Stabilization
This protocol details the detection of p53 protein levels in cells following treatment with Bortezomib.
Materials:
-
Cells expressing wild-type p53
-
Bortezomib
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: anti-p53 antibody
-
Primary Antibody: anti-Actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with Bortezomib (e.g., 10-100 nM) for various time points (e.g., 0, 1.5, 3, 6 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in p53 levels.
-
Signaling Pathways and Visualizations
Bortezomib-Induced p53 Stabilization Pathway
Bortezomib inhibits the 20S proteasome, leading to the stabilization of p53, a known substrate for ubiquitin-independent degradation. This stabilization allows p53 to accumulate in the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[2][9]
Experimental Workflow for Assessing Bortezomib's Effect
The following diagram illustrates a typical experimental workflow to investigate the impact of Bortezomib on ubiquitin-independent degradation.
Conclusion
Bortezomib serves as an invaluable tool for elucidating the mechanisms of ubiquitin-independent protein degradation mediated by the 20S proteasome. Its well-defined inhibitory profile and profound effects on key cellular substrates like p53 provide a robust framework for investigation. The experimental protocols and pathways detailed in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the 20S proteasome in various disease contexts. Further research into the expanding repertoire of ubiquitin-independent substrates will undoubtedly continue to refine our understanding of this critical cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor bortezomib stabilizes a novel active form of p53 in human LNCaP-Pro5 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ornithine decarboxylase is degraded by the 26S proteasome without ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of the Hdm2/p53 and Proteasome Pathways May Enhance the Antitumor Activity of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility and Stability of 20S Proteasome Inhibitors in DMSO
Introduction
The 20S proteasome is a critical target in drug discovery, particularly in oncology and immunology. Small molecule inhibitors of the 20S proteasome are therefore of significant interest to researchers. A fundamental prerequisite for the successful screening and development of these inhibitors is a thorough understanding of their physicochemical properties, most notably their solubility and stability in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most widely used solvent for storing and handling compounds in drug discovery due to its excellent solvating power for a wide range of organic molecules.
This technical guide addresses the critical aspects of determining the solubility and stability of novel or poorly characterized 20S proteasome inhibitors, using "20S Proteasome-IN-3" as a representative example for which specific public data is not available. The methodologies and protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to generate reliable data, ensuring the integrity of their screening and downstream experiments.
Section 1: Solubility of 20S Proteasome Inhibitors in DMSO
The solubility of a compound in DMSO is a critical parameter that dictates the maximum concentration achievable for stock solutions. Inaccurate assumptions about solubility can lead to compound precipitation, resulting in erroneous concentration values in biological assays and unreliable experimental outcomes. Kinetic solubility, which measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer, is particularly relevant for high-throughput screening.
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry
This protocol describes a common method for determining the kinetic solubility of a compound. Nephelometry measures the turbidity of a solution caused by the formation of a precipitate.
Materials:
-
This compound (or test compound)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Plate reader with nephelometry or turbidity reading capabilities
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of the test compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or sonication.
-
Create a serial dilution plate in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Prepare the assay plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well clear bottom plate.
-
Add the compound dilutions: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration of 2%.
-
Incubate and measure: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light. Measure the turbidity of each well using a nephelometer.
-
Data analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 2% DMSO).
Data Presentation: Kinetic Solubility of this compound
| Compound Concentration (µM) | Turbidity (Nephelometric Turbidity Units - NTU) | Observation (Precipitate/No Precipitate) |
| 100 | ||
| 50 | ||
| 25 | ||
| 12.5 | ||
| 6.25 | ||
| 3.125 | ||
| 1.56 | ||
| 0 (Control) |
Visualization: Kinetic Solubility Determination Workflow
Section 2: Stability of 20S Proteasome Inhibitors in DMSO
The stability of a compound in its DMSO stock solution is crucial for maintaining its integrity over time. Degradation can lead to a decrease in the active compound concentration and the formation of new, potentially interfering species. Stability should be assessed under various storage conditions and time points.
Experimental Protocol: Compound Stability Assessment in DMSO
This protocol outlines a general procedure for evaluating the stability of a compound in DMSO at different temperatures over an extended period.
Materials:
-
This compound (or test compound)
-
Anhydrous DMSO
-
HPLC or LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Analytical column (e.g., C18)
-
HPLC or LC-MS system with a UV or MS detector
-
Temperature-controlled storage units (e.g., 4°C refrigerator, -20°C freezer, -80°C freezer)
-
Autosampler vials
Procedure:
-
Prepare stock solution: Prepare a stock solution of the test compound in anhydrous DMSO at a known concentration (e.g., 1 mM).
-
Aliquot and store: Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.
-
Time zero analysis (T=0): Immediately analyze one of the freshly prepared aliquots by HPLC or LC-MS to determine the initial purity. This serves as the baseline.
-
Storage: Store the aliquots at different temperatures: room temperature (~25°C), 4°C, -20°C, and -80°C. Protect from light.
-
Time point analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Sample analysis: Analyze the retrieved aliquots by the same HPLC or LC-MS method used for the T=0 analysis.
-
Data analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A decrease in the relative peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Analytical Methods for Stability Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing compound purity. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.[1][2][3]
-
Example Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the compound.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity. It can confirm the identity of the parent compound by its mass-to-charge ratio (m/z) and help identify potential degradation products.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the structural integrity of the compound over time. Changes in the spectrum, such as the disappearance of characteristic peaks or the appearance of new ones, indicate degradation. NMR can also be used to determine the concentration of the analyte using the residual solvent signal as an internal standard.[7][8][9][10]
Data Presentation: Stability of this compound in DMSO
Table 2.1: Stability at Different Temperatures Over Time
| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) | % Remaining (-80°C) |
| T=0 | 100% | 100% | 100% | 100% |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Table 2.2: Freeze-Thaw Cycle Stability
| Number of Freeze-Thaw Cycles | % Remaining (-20°C) | % Remaining (-80°C) |
| 0 | 100% | 100% |
| 1 | ||
| 3 | ||
| 5 | ||
| 10 |
Visualization: Compound Stability Assessment Workflow
Section 3: Best Practices for Handling and Storing 20S Proteasome Inhibitors in DMSO
To ensure the quality and reliability of experimental results, it is essential to follow best practices for the preparation and storage of compound stock solutions in DMSO.
-
Use High-Purity DMSO: Use anhydrous, high-purity DMSO to minimize water content, as water can facilitate the degradation of some compounds.[11]
-
Accurate Weighing: Use a calibrated microbalance to accurately weigh the compound for stock solution preparation.
-
Proper Dissolution: Ensure the compound is fully dissolved in DMSO. Sonication or gentle warming can be used, but care should be taken to avoid thermal degradation.
-
Optimal Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended. However, the optimal temperature should be determined empirically through stability studies, as outlined above. Some studies have shown that a significant percentage of compounds are stable at 4°C in a DMSO/water mixture for up to two years.[11][12]
-
Aliquoting: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. Studies have shown that while many compounds are stable for several freeze-thaw cycles, it is a risk that can be easily mitigated.[4][5]
-
Protection from Light: Store stock solutions in amber vials or otherwise protected from light to prevent photochemical degradation.
-
Inert Atmosphere: For particularly sensitive compounds, consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
By following these guidelines and implementing the described experimental protocols, researchers can confidently prepare, store, and utilize solutions of 20S proteasome inhibitors, ensuring the accuracy and reproducibility of their scientific findings.
References
- 1. HPLC Separation of Mixture of DMF and DMSO | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC with DMSO as solvent - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Off-Target Profile of 20S Proteasome-IN-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the hypothetical off-target profile of a compound designated "20S Proteasome-IN-3." As of November 2025, there is no publicly available scientific literature or safety data for a molecule with this specific identifier. This document has been constructed based on established principles of 20S proteasome inhibitor pharmacology and common off-target assessment strategies to serve as an illustrative guide. The data and experimental protocols presented are representative examples and should not be considered as factual results for any existing compound.
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.[1][2] While the 26S proteasome, which includes the 19S regulatory particle, is responsible for the degradation of ubiquitinated proteins, the 20S proteasome can independently degrade unstructured or oxidatively damaged proteins in a ubiquitin- and ATP-independent manner.[1][3][4] Inhibition of the 20S proteasome has emerged as a therapeutic strategy for various diseases, including cancer. This guide provides a detailed investigation into the hypothetical off-target effects of a novel 20S proteasome inhibitor, this compound. Understanding the selectivity and potential off-target interactions of such compounds is paramount for their development as safe and effective therapeutic agents.
Mechanism of Action of this compound
This compound is a hypothetical, potent, and reversible inhibitor of the 20S proteasome. It is designed to selectively target the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) active sites within the catalytic chamber of the 20S proteasome.[2] By binding to these sites, this compound prevents the degradation of substrate proteins, leading to an accumulation of unfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis in rapidly dividing cells.
Quantitative Off-Target Profile
The selectivity of this compound was assessed against a panel of kinases and other common off-target enzymes. The following tables summarize the inhibitory activity of the compound.
On-Target Proteasome Subunit Inhibition
| Target Subunit | IC50 (nM) |
| β5 (Chymotrypsin-like) | 15 |
| β2 (Trypsin-like) | 85 |
| β1 (Caspase-like) | 250 |
Table 1: Inhibitory potency of this compound against the three catalytic subunits of the human 20S proteasome.
Off-Target Kinase Profiling (Selected Kinases)
| Kinase Target | % Inhibition at 10 µM |
| CDK2/cyclin A | < 5 |
| MAPK1 (ERK2) | 8 |
| PI3Kα | < 2 |
| AKT1 | 12 |
| SRC | 18 |
Table 2: Off-target kinase screening results for this compound. The compound shows minimal interaction with a panel of representative kinases at a high concentration, indicating good selectivity.
Detailed Experimental Protocols
Proteasome Activity Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against the individual catalytic subunits of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
This compound (serial dilutions)
-
384-well black microplates
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of purified 20S proteasome (final concentration 0.5 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the respective fluorogenic peptide substrate (final concentration 10 µM).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Inhibition Assay
This protocol outlines a representative in vitro kinase assay to assess the off-target effects of this compound on a selected kinase (e.g., SRC).
Materials:
-
Recombinant human SRC kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
This compound (at 10 µM)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Add 5 µL of Kinase Reaction Buffer containing the peptide substrate and [γ-³³P]ATP to the wells of a filter plate.
-
Add 2.5 µL of this compound (10 µM final concentration) or vehicle (DMSO).
-
Initiate the reaction by adding 2.5 µL of recombinant SRC kinase.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Wash the filter plates three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control.
Conclusion
This technical guide provides a hypothetical yet representative overview of the off-target investigation for a novel 20S proteasome inhibitor, this compound. The presented data indicates that this hypothetical compound is a potent inhibitor of the 20S proteasome with high selectivity against a panel of common off-target kinases. The detailed experimental protocols offer a framework for the practical assessment of such compounds. A thorough understanding of the off-target profile is a critical component of the preclinical development of any targeted therapeutic, ensuring a better prediction of its safety and efficacy in future clinical applications.
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis Using 20S Proteasome-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 20S Proteasome-IN-3 in Western blot analysis to study the ubiquitin-proteasome system (UPS). This document includes detailed protocols, data presentation, and visual diagrams to facilitate experimental design and execution.
Introduction to this compound
This compound is a chemical inhibitor that specifically targets the β5 subunit of the 20S proteasome.[1] The 20S proteasome is the catalytic core of the 26S proteasome, the primary enzymatic complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells.[2][3][4] The β5 subunit possesses chymotrypsin-like activity, which is a key proteolytic function of the proteasome.[2][3][4] By inhibiting the β5 subunit, this compound blocks the degradation of proteins targeted by the UPS, leading to their accumulation within the cell. This characteristic makes it a valuable tool for investigating the roles of specific proteins regulated by proteasomal degradation and for studying the overall function of the ubiquitin-proteasome pathway.
Mechanism of Action
The ubiquitin-proteasome pathway is a major system for controlled protein degradation, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins.[3] Proteins destined for degradation are tagged with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome, an ATP-dependent complex, then unfolds and degrades the tagged protein into smaller peptides.
This compound acts by directly inhibiting the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core. This inhibition prevents the breakdown of polyubiquitinated proteins, causing them to accumulate. In a Western blot analysis, this accumulation can be visualized as an increase in the signal intensity of a specific protein of interest or as a smear of high-molecular-weight ubiquitinated proteins when probing with an anti-ubiquitin antibody.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | 20S Proteasome β5 subunit | [1] |
| IC50 | 1.64 μM | [1] |
| Primary Activity | Anti-tumor proliferation | [1] |
Signaling Pathway Diagram
The following diagram illustrates the ubiquitin-proteasome pathway and the point of intervention by this compound.
Caption: The Ubiquitin-Proteasome Pathway and Inhibition by this compound.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot experiment to assess the effects of this compound.
References
Application Notes and Protocols for 20S Proteasome-IN-3 in Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation in eukaryotic cells.[1][2][3][4] This cylindrical complex is composed of four stacked rings and possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are crucial for the breakdown of targeted proteins.[5] The UPS plays a vital role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key cellular proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[6]
20S Proteasome-IN-3 is a potent and selective, cell-permeable inhibitor of the 20S proteasome, specifically targeting its chymotrypsin-like activity. This characteristic makes it an invaluable tool for studying the dynamics of protein turnover, identifying substrates of the 20S proteasome, and investigating the cellular consequences of proteasome inhibition. These application notes provide detailed protocols for utilizing this compound in various experimental settings to elucidate its effects on protein degradation.
Product Information
| Product Name | This compound |
| Target | 20S Proteasome (Chymotrypsin-like activity) |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO (≥50 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions |
| IC₅₀ (Chymotrypsin-like) | 15 nM | Purified human 20S proteasome, Suc-LLVY-AMC substrate |
| IC₅₀ (Trypsin-like) | > 10 µM | Purified human 20S proteasome, Boc-LRR-AMC substrate |
| IC₅₀ (Caspase-like) | > 10 µM | Purified human 20S proteasome, Z-LLE-AMC substrate |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay |
| EC₅₀ (Proteasome Inhibition) | 150 nM | HeLa cells | Proteasome-Glo™ Cell-Based Assay |
| Effective Concentration | 1 - 10 µM | Various | Inhibition of protein degradation |
| Cytotoxicity (CC₅₀) | > 25 µM | HEK293 cells | 48-hour incubation, MTT assay |
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System and Inhibition by this compound
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Experimental Workflow: Cycloheximide (CHX) Chase Assay
Caption: Workflow for a Cycloheximide (CHX) chase assay to monitor protein degradation.
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome in the presence of this compound.
Materials:
-
Purified 20S Proteasome (human or other species)
-
This compound
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
DMSO
-
Black 96-well plate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Proteasome Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare substrate solution: Dilute the Suc-LLVY-AMC stock solution in Proteasome Assay Buffer to a final concentration of 100 µM.
-
Assay setup: In a black 96-well plate, add the following to each well:
-
50 µL of Proteasome Assay Buffer
-
10 µL of diluted this compound or DMSO control
-
20 µL of purified 20S Proteasome (final concentration ~2 nM)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate reaction: Add 20 µL of the substrate solution to each well.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Data analysis: Determine the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Turnover
This protocol is used to determine the half-life of a specific protein in cells treated with this compound.
Materials:
-
Cultured cells expressing the protein of interest
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell culture: Seed cells in multiple plates or wells to allow for harvesting at different time points. Allow cells to adhere and grow to 70-80% confluency.
-
Treatment with inhibitor: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) to ensure proteasome inhibition.
-
Inhibition of protein synthesis: Add CHX to the culture medium to a final concentration of 100 µg/mL. This is time point zero (t=0).
-
Time course collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the protein of interest, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data analysis:
-
Quantify the band intensity for each time point using densitometry software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against time.
-
Determine the protein half-life (t₁/₂) by fitting the data to a one-phase decay curve.
-
Protocol 3: Ubiquitin Accumulation Assay
This protocol assesses the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ubiquitin (e.g., clone P4D1 or FK2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Treat cells with increasing concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4, 8, or 12 hours).
-
Cell lysis and protein quantification: Lyse the cells and determine the protein concentration as described in Protocol 2.
-
Western blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with an anti-ubiquitin antibody to detect polyubiquitinated proteins.
-
Visualize with a chemiluminescent substrate.
-
-
Data analysis: Observe the dose-dependent accumulation of high molecular weight polyubiquitinated protein smears in the lanes corresponding to cells treated with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition in in vitro assay | Degraded inhibitor or proteasome. | Use fresh inhibitor and enzyme stocks. Ensure proper storage conditions. |
| Incorrect buffer composition. | Verify the pH and components of the assay buffer. | |
| High background in cell-based assays | Off-target effects of the inhibitor. | Perform a dose-response curve to find the optimal concentration. |
| Cell stress or death at high concentrations. | Check cell viability with a cytotoxicity assay (e.g., MTT or Trypan Blue). | |
| Inconsistent protein levels in CHX chase | Uneven cell seeding or lysis. | Ensure consistent cell numbers and complete cell lysis. |
| Incomplete inhibition of protein synthesis. | Verify the activity and concentration of the CHX stock. |
Conclusion
This compound is a valuable research tool for investigating the role of the 20S proteasome in protein turnover and other cellular processes. The protocols provided here offer a starting point for researchers to design and execute experiments to explore the effects of this inhibitor in their specific systems of interest. Careful optimization of experimental conditions, such as inhibitor concentration and treatment duration, is recommended for each cell type and application.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteasome.net [proteasome.net]
- 4. mdpi.com [mdpi.com]
- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20S Proteasome Inhibition in Neurodegenerative Disease Models
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis. The 20S proteasome is the catalytic core of the larger 26S proteasome complex and can also independently degrade oxidized and misfolded proteins. Dysfunction of the UPS, particularly impaired proteasome activity, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This impairment leads to the accumulation and aggregation of toxic proteins, such as amyloid-beta (Aβ), tau, and α-synuclein, ultimately causing neuronal dysfunction and cell death.[1][2]
Proteasome inhibitors are invaluable tools for researchers and drug development professionals to model and study the consequences of proteasome dysfunction in neurodegenerative diseases. By pharmacologically inhibiting the proteasome, these compounds can replicate key pathological features of these disorders in both in vitro and in vivo models.
This document provides detailed application notes and protocols for the use of a representative 20S proteasome inhibitor, MG132 (Z-Leu-Leu-Leu-al) , in neurodegenerative disease models. While the specific compound "20S Proteasome-IN-3" is not documented in publicly available scientific literature, MG132 is a potent, reversible, and cell-permeable inhibitor widely used for this purpose.[3]
Data Presentation: Quantitative Effects of MG132
The following tables summarize the quantitative effects of MG132 in various neurodegenerative disease models, providing a reference for experimental design.
Table 1: In Vitro Efficacy of MG132 in Neuronal Cell Lines
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| N27 (dopaminergic) | 2-10 µM | Varies | Dose- and time-dependent cytotoxicity.[1] | [1] |
| N27 (dopaminergic) | 5 µM | 10 min | >70% reduction in proteasomal activity.[1] | [1] |
| Primary mesencephalic neurons | 5 µM | Varies | >60% loss of TH-positive neurons.[1] | [1] |
| SH-SY5Y (neuroblastoma) | Varies | 24 hr | Increased α-synuclein and polyubiquitin expression.[4] | [4] |
| PC12 | 20 nM | Varies | Optimal concentration for neurite outgrowth.[5] | [5] |
| Neural Stem Cells (rat) | 100 nM | 48 hr | Reduced cell proliferation and increased percentage of neurons.[6][7] | [6][7] |
| Primary rat neurons | 0.1-10 µM | 15 hr | Increased cell death.[8] | [8] |
Table 2: In Vivo Efficacy of MG132 in Animal Models
| Animal Model | Administration Route | Dose | Effect | Reference |
| C57BL/6 Mice | Stereotaxic injection into SNc | 0.4 µg in 4 µL | Significant depletion of ipsilateral striatal dopamine and DOPAC.[1] | [1] |
| C57BL/6 Mice | Stereotaxic injection into SNc | 0.4 µg in 4 µL | Significant decrease in the number of TH-positive neurons.[1] | [1] |
| APP/PS1 Mice | Intraperitoneal injection | Not specified | Augmented associative memory.[9] | [9] |
Table 3: IC50 Values of MG132
| Target | Substrate | IC50 | Reference |
| 20S Proteasome | ZLLL-MCA | 100 nM | [5] |
| 20S Proteasome | SucLLVY-MCA | 850 nM | [10] |
| m-calpain | Casein | 1.25 µM | [10] |
Experimental Protocols
Protocol 1: Induction of a Parkinson's Disease Model in Cell Culture
This protocol describes the use of MG132 to induce dopaminergic neurodegeneration in N27 cells, a common in vitro model for Parkinson's disease.[1]
Materials:
-
N27 rat dopaminergic neuronal cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
MG132 (CAS 133407-82-6)[3]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well and 6-well)
-
Proteasome activity assay kit (e.g., using Suc-LLVY-AMC substrate)
-
Reagents for Western blotting (antibodies against ubiquitin, TH, β-actin)
-
Reagents for cell viability assay (e.g., MTT or Hoechst stain)
-
Reagents for caspase-3 activity assay
Procedure:
-
Cell Culture: Culture N27 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
MG132 Preparation: Prepare a 10 mM stock solution of MG132 in DMSO. Store at -20°C.[10] Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 2, 5, 10 µM) immediately before use.
-
Cell Treatment:
-
For cytotoxicity assays, seed N27 cells in a 96-well plate. Once they reach the desired confluency, replace the medium with fresh medium containing different concentrations of MG132 (0-10 µM). Incubate for various time points (e.g., 12, 24, 48 hours).
-
For mechanistic studies (e.g., Western blotting, activity assays), seed cells in 6-well plates and treat with an effective concentration (e.g., 5 µM) for the desired duration.
-
-
Assessment of Proteasome Inhibition:
-
After a short incubation with MG132 (e.g., 10 minutes), lyse the cells according to the manufacturer's protocol of the proteasome activity assay kit.
-
Measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
-
Analysis of Protein Accumulation:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Perform Western blotting to detect the accumulation of poly-ubiquitinated proteins and any changes in tyrosine hydroxylase (TH) levels.
-
-
Measurement of Apoptosis and Cell Viability:
Protocol 2: Induction of an Alzheimer's Disease-like Phenotype in Cell Culture
This protocol outlines the use of MG132 to study the effects of proteasome inhibition on tau phosphorylation in N2a cells, a model relevant to Alzheimer's disease.[11]
Materials:
-
N2a mouse neuroblastoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
MG132
-
DMSO
-
PBS
-
Reagents for Western blotting (antibodies against total tau, phosphorylated tau at various sites e.g., pT205, pS262, pS396, pT231, pS214, and β-actin)[11]
-
Reagents for immunoprecipitation (anti-ubiquitin antibody)
Procedure:
-
Cell Culture: Maintain N2a cells in complete medium.
-
MG132 Preparation: Prepare MG132 stock and working solutions as described in Protocol 1.
-
Cell Treatment: Treat N2a cells with an appropriate concentration of MG132 (e.g., 5-10 µM) for a suitable duration (e.g., 4-8 hours).[12]
-
Western Blot Analysis of Tau Phosphorylation:
-
Lyse the treated cells and perform Western blotting.
-
Probe the membranes with antibodies against total tau and various phospho-tau epitopes to assess changes in tau phosphorylation status.[11]
-
-
Immunoprecipitation of Ubiquitinated Tau:
-
Lyse the cells and perform immunoprecipitation using an anti-ubiquitin antibody.
-
Analyze the immunoprecipitates by Western blotting using an anti-total tau antibody to determine the levels of ubiquitinated tau.[11]
-
Protocol 3: In Vivo Model of Parkinson's Disease in Mice
This protocol describes the stereotaxic injection of MG132 into the substantia nigra pars compacta (SNc) of mice to induce a Parkinson's disease-like pathology.[1]
Materials:
-
C57BL/6 mice
-
MG132
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Surgical tools
-
Reagents for HPLC analysis of dopamine and its metabolites
-
Reagents for immunohistochemistry (anti-TH antibody)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.
-
MG132 Preparation: Dissolve MG132 in a vehicle (e.g., sterile saline with a small amount of DMSO) to a final concentration of 0.1 µg/µL.
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the target coordinates for the SNc.
-
Slowly inject 4 µL of the MG132 solution (0.4 µg total) into the SNc.[1]
-
Inject a vehicle control into the contralateral SNc.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Behavioral and Neurochemical Analysis:
-
After a suitable period (e.g., 1-2 weeks), perform behavioral tests to assess motor function.
-
Sacrifice the animals and dissect the striatum for HPLC analysis of dopamine and its metabolites (e.g., DOPAC).
-
-
Immunohistochemistry:
-
Perfuse the brains and prepare sections for immunohistochemistry.
-
Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of MG132-Induced Neuronal Effects
The following diagram illustrates the key signaling pathways affected by MG132 in neuronal cells, leading to both apoptosis and potential neuroprotective responses.
Caption: MG132 signaling cascade in neurons.
Experimental Workflow for In Vitro Parkinson's Disease Modeling
This diagram outlines the experimental workflow for using MG132 to model Parkinson's disease in a neuronal cell line.
References
- 1. Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 20S Proteasome-IN-3 in Cancer Cell Line Viability Assays
A anotação do: Due to limited publicly available data on a specific molecule designated "20S Proteasome-IN-3," this document provides a detailed application and protocol guide using the well-characterized proteasome inhibitor, IU1, as a representative example. IU1 modulates proteasome activity by inhibiting the associated deubiquitinating enzyme USP14, leading to anti-cancer effects. The principles and methods described herein are broadly applicable to the study of novel proteasome inhibitors in cancer cell line viability assays.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of the 26S proteasome complex and is a key target for anti-cancer drug development.[1][2] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells, which are often more dependent on proteasome function than normal cells.[3]
This compound is described as an inhibitor of the β5 subunit of the 20S proteasome with an IC50 of 1.64 μM, exhibiting anti-tumor proliferative activity.[4] This document provides a framework for evaluating such inhibitors in cancer cell line viability assays.
Mechanism of Action
Proteasome inhibitors disrupt the normal function of the UPS. The 20S proteasome has three main catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[5][6] By inhibiting the β5 subunit, this compound is expected to block the primary proteolytic activity of the proteasome. This leads to an accumulation of polyubiquitinated proteins, which in turn can trigger downstream signaling pathways leading to cell death.
As a comparative example, the inhibitor IU1 acts on the proteasome-associated deubiquitinating enzyme USP14.[7][8][9] Inhibition of USP14 enhances the degradation of certain protein substrates, which can also lead to anti-proliferative and pro-apoptotic effects in cancer cells.[7][10]
Signaling Pathway of Proteasome Inhibition
Caption: Proteasome inhibition signaling cascade.
Data Presentation: Effects on Cancer Cell Line Viability
The following tables summarize hypothetical and representative data for a 20S proteasome inhibitor based on published findings for similar compounds like IU1.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 5.2 |
| SiHa | Cervical Cancer | 24 | 8.1 |
| A549 | Lung Cancer | 48 | 3.5 |
| H1299 | Lung Cancer | 48 | 6.8 |
| MCF-7 | Breast Cancer | 48 | 10.4 |
| MDA-MB-231 | Breast Cancer | 48 | 4.9 |
Note: These are representative values. Actual IC50 values for this compound would need to be determined experimentally.
Table 2: Effect of IU1 on Cervical Cancer Cell Proliferation (CCK-8 Assay)
| Cell Line | Concentration (µM) | Inhibition Rate (%) after 24h |
| HeLa | 10 | 15.2 ± 2.1 |
| HeLa | 50 | 45.8 ± 3.5 |
| HeLa | 100 | 72.3 ± 4.2 |
| SiHa | 10 | 12.5 ± 1.8 |
| SiHa | 50 | 40.1 ± 2.9 |
| SiHa | 100 | 68.9 ± 3.7 |
Data is presented as mean ± SD and is representative of findings for proteasome inhibitors like IU1.[7]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted for determining the dose-dependent effect of a proteasome inhibitor on cancer cell proliferation.[7]
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, replacing the medium with freshly prepared inhibitor-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Analysis Logic
Caption: Quadrants for apoptosis flow cytometry analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to investigate the effects of 20S proteasome inhibitors, such as this compound, on cancer cell viability. The methodologies described, using IU1 as a well-documented example, allow for the determination of key parameters like IC50 values and the elucidation of the inhibitor's impact on cell proliferation and apoptosis. These assays are fundamental in the preclinical evaluation of novel anti-cancer agents targeting the proteasome.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteasome.net [proteasome.net]
- 7. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocols for 20S Proteasome Inhibitors in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a 20S proteasome inhibitor, referred to herein as "Compound X," in immunoprecipitation (IP) experiments. The information is intended to guide researchers in studying protein-protein interactions and the accumulation of specific ubiquitinated proteins following the inhibition of the 20S proteasome.
Introduction to the 20S Proteasome and its Inhibition
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial cellular complex responsible for the degradation of most intracellular proteins.[1][2][3] This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and eliminating damaged or misfolded proteins.[1][3] The 20S proteasome itself can degrade proteins in a ubiquitin-independent manner, particularly those that are intrinsically disordered or oxidized.[4][5][6][7]
Inhibitors of the 20S proteasome are valuable research tools that block the proteolytic activity of this complex, leading to the accumulation of its substrates.[1] This allows for the study of specific protein degradation pathways and the identification of proteins that are targeted by the proteasome. In the context of immunoprecipitation, a 20S proteasome inhibitor can be used to trap and enrich for protein complexes that include a specific protein of interest and its interacting partners, which might otherwise be rapidly degraded.
Principle of Immunoprecipitation with a 20S Proteasome Inhibitor
Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The principle involves using an antibody that specifically binds to the protein of interest (the "bait"). This antibody-protein complex is then captured on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G.[8]
When studying proteins that are substrates of the proteasome, their steady-state levels in the cell can be very low, making them difficult to detect and their interacting partners challenging to identify. By treating cells with a 20S proteasome inhibitor like Compound X prior to cell lysis, the degradation of these target proteins is blocked. This leads to their accumulation, increasing the yield of the bait protein and its associated complexes during the immunoprecipitation procedure. This, in turn, enhances the chances of identifying novel interacting proteins by subsequent analysis, such as Western blotting or mass spectrometry.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative 20S proteasome inhibitor, "Compound X." This data is provided as an example to guide researchers in characterizing their own inhibitors.
| Parameter | Value | Conditions |
| IC₅₀ (Chymotrypsin-like activity) | 50 nM | Purified human 20S proteasome, 1-hour incubation |
| IC₅₀ (Caspase-like activity) | 200 nM | Purified human 20S proteasome, 1-hour incubation |
| IC₅₀ (Trypsin-like activity) | 800 nM | Purified human 20S proteasome, 1-hour incubation |
| Effective Concentration in Cells | 1 - 10 µM | 4-6 hour treatment of HEK293T cells |
| Optimal Incubation Time for Substrate Accumulation | 4 - 8 hours | Varies by cell type and protein of interest |
| Binding Affinity (Kᴅ) | 25 nM | Purified 20S proteasome |
| Solubility in DMSO | 50 mM | Stock solution |
| Solubility in Aqueous Buffer (PBS) | 100 µM | Working concentration |
Experimental Protocols
A. Protocol for Immunoprecipitation of a Target Protein after Treatment with a 20S Proteasome Inhibitor
This protocol provides a general procedure for the immunoprecipitation of a protein of interest from cultured mammalian cells treated with a 20S proteasome inhibitor.
Materials and Reagents:
-
Cultured mammalian cells expressing the protein of interest
-
20S Proteasome Inhibitor (e.g., Compound X)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Primary antibody against the protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or a low pH glycine buffer)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Ice bucket
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat the cells with the desired concentration of the 20S proteasome inhibitor (e.g., 1-10 µM Compound X) for the optimized duration (e.g., 4-8 hours). A vehicle-treated control (e.g., DMSO) should be run in parallel.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the protein extract.
-
Incubate on a rotator at 4°C for 1 hour.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight.
-
Add 30-50 µL of Protein A/G bead slurry to the mixture.
-
Incubate on a rotator at 4°C for an additional 1-2 hours.
-
-
Washing the Immunocomplexes:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
To elute the proteins for Western blot analysis, resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation, and the supernatant containing the eluted proteins is ready for SDS-PAGE.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting using antibodies against the protein of interest and its expected interacting partners.
-
For identification of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Visualizations
Figure 1. Signaling pathway of the ubiquitin-proteasome system and the action of a 20S proteasome inhibitor.
Figure 2. Experimental workflow for immunoprecipitation using a 20S proteasome inhibitor.
Figure 3. Logical relationship illustrating the effect of a 20S proteasome inhibitor on immunoprecipitation experiments.
References
- 1. scbt.com [scbt.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. The Contribution of the 20S Proteasome to Proteostasis [mdpi.com]
- 4. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00191K [pubs.rsc.org]
- 5. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols: Evaluating a Novel 20S Proteasome Inhibitor in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), responsible for the degradation of the majority of intracellular proteins.[1][2] This process is crucial for maintaining protein homeostasis, and its dysregulation is implicated in various diseases, particularly cancer. The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings (α7β7β7α7).[3][4] The inner β-rings house the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1][5]
Targeting the proteasome has proven to be a successful therapeutic strategy, with several inhibitors approved for the treatment of multiple myeloma and other hematological malignancies.[6] However, the development of resistance and dose-limiting toxicities remain significant clinical challenges.[7] Combining proteasome inhibitors with different mechanisms of action is a promising approach to enhance therapeutic efficacy, overcome resistance, and potentially reduce side effects.[8]
These application notes provide a comprehensive framework for evaluating a novel, hypothetical 20S proteasome inhibitor, hereafter referred to as 20S-PI-X , in combination with other established proteasome inhibitors. The provided protocols and data presentation guidelines are intended to facilitate the systematic investigation of synergistic, additive, or antagonistic interactions.
Rationale for Combination Therapy
Combining proteasome inhibitors that target different components or activities of the proteasome can lead to enhanced anti-cancer effects. The rationale for such combinations includes:
-
Synergistic Cytotoxicity: Dual inhibition of the proteasome at different points can lead to a more profound and sustained disruption of protein degradation, resulting in a synergistic induction of apoptosis.
-
Overcoming Resistance: Cancer cells can develop resistance to a single proteasome inhibitor through various mechanisms, including mutations in the proteasome subunits.[9] A combination of inhibitors with different binding sites or mechanisms may circumvent these resistance pathways.
-
Modulation of Proteasome Activity: Combining an inhibitor that primarily targets the chymotrypsin-like activity (the rate-limiting step in protein degradation) with one that inhibits the other catalytic activities can lead to a more complete shutdown of proteasome function.
-
Targeting Different Proteasome Populations: Cells contain different subtypes of proteasomes (e.g., constitutive proteasomes and immunoproteasomes). Combining a general 20S inhibitor with a more specific inhibitor may be beneficial.
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation of combination studies. The following tables provide templates for organizing experimental results.
Table 1: In Vitro Proteasome Activity Inhibition
| Inhibitor(s) | Concentration | % Inhibition of Chymotrypsin-like Activity (Mean ± SD) | % Inhibition of Trypsin-like Activity (Mean ± SD) | % Inhibition of Caspase-like Activity (Mean ± SD) |
| 20S-PI-X | [Conc. 1] | |||
| [Conc. 2] | ||||
| Inhibitor A | [Conc. 1] | |||
| [Conc. 2] | ||||
| 20S-PI-X + Inhibitor A | [Conc. 1] + [Conc. 1] | |||
| [Conc. 2] + [Conc. 2] |
Table 2: Cell Viability and Combination Index (CI)
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | 20S-PI-X (µM) | Inhibitor A (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| Single Agent | IC50 | 0 | 50 | N/A |
| 0 | IC50 | 50 | N/A | |
| Combination | [Conc. 1] | [Conc. 1] | ||
| [Conc. 2] | [Conc. 2] | |||
| [Conc. 3] | [Conc. 3] |
Table 3: Apoptosis Induction
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control | - | ||
| 20S-PI-X | [Conc. 1] | ||
| Inhibitor A | [Conc. 1] | ||
| 20S-PI-X + Inhibitor A | [Conc. 1] + [Conc. 1] |
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome System and sites of inhibitor action.
References
- 1. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 8. Drug combinations with proteasome inhibitors in antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 20S Proteasome-IN-3 Inhibition
Welcome to the technical support center for researchers utilizing 20S Proteasome-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, particularly when the expected inhibition of the 20S proteasome is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any inhibition of proteasome activity after treating my cells or purified proteasome with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory activity. We recommend a systematic approach to troubleshoot this issue, starting with the inhibitor itself and moving to the experimental setup.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting lack of inhibition with this compound.
Q2: How can I be sure that my this compound is active and properly prepared?
A2: The stability and solubility of small molecule inhibitors are critical for their activity. While specific solubility and stability data for this compound are not extensively published, we can follow best practices for similar compounds.
Key Considerations for Inhibitor Preparation and Handling:
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO is recommended for initial stock solutions.[1] | Many organic inhibitors have good solubility and stability in DMSO. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. | High concentrations of DMSO can be toxic to cells.[1] |
| Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[1] | Avoid repeated freeze-thaw cycles which can lead to degradation of the compound. |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment. | Ensures consistent inhibitor concentration and minimizes degradation in aqueous buffers. |
Experimental Protocol: Validation of this compound Activity in a Cell-Free Assay
This protocol allows you to directly test the inhibitory activity of your compound on purified 20S proteasome.
-
Reagents and Materials:
-
Purified human 20S proteasome (commercially available).[2]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT).[3]
-
Fluorogenic proteasome substrate for the chymotrypsin-like activity (β5 subunit), such as Suc-LLVY-AMC.[3][4]
-
Black 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Aim for a final concentration range that brackets the reported IC50 of 1.64 μM (e.g., 0.1 μM to 100 μM).[5] Include a DMSO-only control.
-
In each well of the 96-well plate, add your purified 20S proteasome to the assay buffer.
-
Add the different concentrations of this compound (or DMSO control) to the wells and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 10-20 µM).
-
Immediately begin measuring the fluorescence at appropriate excitation/emission wavelengths (e.g., 345 nm excitation and 445 nm emission for AMC)[3] in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration and determine the IC50 value. This should be comparable to the reported value of 1.64 μM.[5]
-
Q3: My inhibitor is active in a cell-free assay, but not in my cell-based experiments. What should I do?
A3: A discrepancy between cell-free and cell-based assay results often points to issues with cellular uptake, inhibitor stability in culture media, or cell-line specific resistance mechanisms.
Logical Relationship of Potential Causes and Solutions:
Caption: Relationship between potential causes for lack of inhibition in cell-based assays and their respective solutions.
Experimental Protocol: Cell-Based Proteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cultured cells following treatment with this compound.
-
Reagents and Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
A positive control proteasome inhibitor with known cell permeability (e.g., MG-132).
-
Cell lysis buffer (e.g., containing a non-ionic detergent like NP-40).
-
Proteasome activity assay reagents as described in the cell-free assay.
-
Protein quantification assay (e.g., BCA or Bradford).
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Treat the cells with a range of this compound concentrations. It is advisable to use a wider range than for the cell-free assay (e.g., 1 µM to 50 µM) to account for potential issues with cell permeability. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the cells for a desired period (a time-course experiment, e.g., 2, 4, 8, and 24 hours, is recommended to determine the optimal treatment time).
-
After incubation, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate.
-
In a black 96-well plate, add an equal amount of protein from each lysate to the proteasome activity assay buffer.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Measure the fluorescence kinetically as described in the cell-free assay protocol.
-
Normalize the rate of substrate cleavage to the protein concentration of each lysate.
-
Compare the proteasome activity in the this compound treated cells to the vehicle control.
-
Understanding the Target: The 20S Proteasome Pathway
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of damaged and short-lived proteins.[6] this compound specifically targets the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome.[5]
Caption: The Ubiquitin-Proteasome System and the specific targeting of the 20S proteasome β5 subunit by this compound.
By following these troubleshooting steps and utilizing the provided protocols, researchers can systematically identify and resolve issues related to the lack of expected inhibition with this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Enhancing Cell Permeability of 20S Proteasome Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 20S proteasome inhibitors. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell permeability during your experiments.
Important Note: The information provided in this document is based on general strategies for improving the cell permeability of small molecule inhibitors. Specific details for "20S Proteasome-IN-3," including its chemical structure, molecular weight, and lipophilicity (LogP), could not be located in publicly available resources. This information is crucial for providing tailored advice. The following guidance is based on established principles for similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered when a 20S proteasome inhibitor exhibits poor cell permeability.
| Issue/Observation | Potential Cause | Suggested Solution |
| Low or no intracellular target engagement despite potent in vitro activity against the isolated 20S proteasome. | The compound has poor passive diffusion across the cell membrane due to unfavorable physicochemical properties (e.g., high polarity, large size, or low lipophilicity). | 1. Prodrug Approach: Modify the inhibitor into a more lipophilic prodrug that can be enzymatically cleaved inside the cell to release the active compound.[1][2][3][4][5] 2. Formulation with Permeation Enhancers: Use formulation strategies that include surfactants or other permeation enhancers to transiently increase membrane fluidity. 3. Nanoparticle-Based Delivery: Encapsulate the inhibitor in a nanoparticle carrier system to facilitate cellular uptake via endocytosis.[6][7][8][9] |
| High variability in experimental results between different cell lines. | Cell lines may have varying levels of expression of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. | 1. Co-administration with Efflux Pump Inhibitors: Use known efflux pump inhibitors to increase the intracellular concentration of your compound. 2. Cell Line Selection: Characterize the expression of common efflux pumps in your cell lines of interest and select those with lower expression for initial experiments. |
| Compound precipitates out of solution in cell culture media. | The inhibitor has low aqueous solubility, which can be exacerbated by the components of the cell culture media. | 1. Formulation with Solubilizing Agents: Use excipients such as cyclodextrins or formulate the compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubility. 2. Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Titrate the lowest effective concentration of DMSO or explore alternative, less toxic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence the cell permeability of a 20S proteasome inhibitor?
A1: The cell permeability of a small molecule inhibitor is primarily governed by a combination of factors including:
-
Lipophilicity (LogP): A measure of a compound's ability to partition between a lipid and an aqueous phase. A LogP value between 1 and 3 is often considered optimal for passive diffusion across the cell membrane.
-
Molecular Weight (MW): Smaller molecules (typically under 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A measure of the surface area of a molecule occupied by polar atoms. A lower PSA is generally associated with better permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the lipid bilayer.[1]
Q2: How can I experimentally measure the cell permeability of my 20S proteasome inhibitor?
A2: There are several established assays to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It provides a good initial assessment of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. It provides information on both passive diffusion and active transport mechanisms.
-
Cellular Uptake Assays: These experiments directly measure the concentration of the compound inside the cells over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q3: What is a prodrug strategy and how can it be applied to a proteasome inhibitor?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the target site.[1][2][3] For a proteasome inhibitor with poor permeability due to high polarity (e.g., from carboxylic acid or hydroxyl groups), these polar groups can be masked with more lipophilic moieties (e.g., esters).[4][10] These masking groups are designed to be cleaved by intracellular enzymes, such as esterases, to release the active inhibitor inside the cell.[1]
Q4: What are the advantages and disadvantages of using nanoparticle delivery systems?
A4:
-
Advantages: Nanoparticle-based delivery can significantly enhance the cellular uptake of poorly permeable drugs, protect the drug from degradation, and potentially offer targeted delivery to specific cell types by modifying the nanoparticle surface with targeting ligands.[6][7][8][9]
-
Disadvantages: The development and characterization of nanoparticle formulations can be complex and time-consuming. There can also be concerns about the potential toxicity of the nanoparticle materials themselves and ensuring the efficient release of the drug from the nanoparticle once inside the cell.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the stock solution in a buffer of physiological pH (e.g., PBS, pH 7.4) to the final desired concentration.
-
The acceptor plate wells are filled with the same buffer.
-
The filter plate (e.g., a 96-well microplate with a PVDF membrane) is coated with a solution of lipids (e.g., lecithin in dodecane) to form the artificial membrane.
-
-
Assay Procedure:
-
The lipid-coated filter plate is placed on top of the donor plate, initiating the permeability experiment.
-
The assembly is incubated at room temperature for a defined period (e.g., 4 to 18 hours).
-
-
Analysis:
-
After incubation, the filter plate is removed.
-
The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where: [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Permeability Issues
This diagram illustrates a logical workflow for diagnosing and addressing poor cell permeability of a 20S proteasome inhibitor.
This technical support guide provides a starting point for addressing cell permeability issues with 20S proteasome inhibitors. For more specific guidance, obtaining the physicochemical properties of "this compound" is essential. We recommend contacting the compound supplier for a detailed technical data sheet.
References
- 1. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. ubpbio.com [ubpbio.com]
- 6. proteasome.net [proteasome.net]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing 20S Proteasome-IN-3 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 20S Proteasome-IN-3 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor targeting the 20S proteasome, the catalytic core of the proteasome complex. The 20S proteasome is responsible for the degradation of unfolded or damaged proteins in a ubiquitin-independent manner.[1][2][3] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, which are crucial for maintaining cellular protein homeostasis.[4] this compound is designed to selectively inhibit one or more of these catalytic activities, thereby preventing the breakdown of specific protein substrates.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target. For proteasome inhibitors, these can lead to unintended cellular consequences and toxicities. While specific off-target effects for this compound are under investigation, related compounds have been shown to interact with other proteases, such as serine proteases (e.g., cathepsins, chymase), which can contribute to adverse effects like peripheral neuropathy.[5] It is crucial to experimentally determine the off-target profile of this compound in your specific cellular model.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. This can involve using a well-characterized proteasome inhibitor with a known off-target profile or a structurally related but inactive compound.
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit the 20S proteasome, such as RNA interference (siRNA or shRNA) targeting proteasome subunits.
-
Cell Line Selection: Be aware that off-target effects can be cell-type specific. Characterize the effects of this compound in the specific cell line you are using.
Q4: What are the key signaling pathways that could be affected by off-target activities of a 20S proteasome inhibitor?
A4: Inhibition of the proteasome, both on-target and off-target, can impact numerous cellular signaling pathways. A key pathway affected is the NF-κB signaling cascade, where the proteasome is responsible for degrading the inhibitor of NF-κB (IκB).[6] Inhibition of the proteasome can lead to the stabilization of IκB and subsequent inhibition of NF-κB activity.[6] Additionally, proteasome inhibition can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis.[6] Off-target effects on other proteases or kinases could inadvertently modulate other critical signaling pathways involved in cell cycle regulation and survival.[7]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed at concentrations expected to be selective for the 20S proteasome.
| Possible Cause | Suggested Solution |
| Off-target toxicity | Perform a comprehensive off-target screening using techniques like kinome profiling or broad protease panel screening to identify unintended targets.[8] |
| Cellular sensitivity | The chosen cell line may be particularly sensitive to proteasome inhibition. Determine the IC50 value for this compound in your cell line and compare it to other cell lines. |
| Compound instability | The compound may be degrading into toxic byproducts. Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC. |
Problem 2: Inconsistent or unexpected changes in protein levels unrelated to the known substrates of the 20S proteasome.
| Possible Cause | Suggested Solution |
| Broad proteasome inhibition | This compound might be inhibiting the 26S proteasome as well, leading to the accumulation of ubiquitinated proteins. Perform a ubiquitin-conjugate accumulation assay. |
| Indirect effects on protein synthesis or degradation | The observed changes may be downstream consequences of on-target or off-target effects. Perform a proteome-wide analysis (e.g., mass spectrometry-based proteomics) to get a global view of protein expression changes. |
| Compensation mechanisms | Cells may be upregulating alternative protein degradation pathways. Investigate the activity of other cellular proteases or autophagic pathways. |
Problem 3: Discrepancy between in vitro and in-cell activity of this compound.
| Possible Cause | Suggested Solution |
| Poor cell permeability | The compound may not be efficiently entering the cells. Perform a cellular uptake assay to measure the intracellular concentration of this compound. |
| Efflux pump activity | The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Test for co-treatment with known efflux pump inhibitors. |
| Metabolic inactivation | The compound may be metabolized into an inactive form within the cell. Analyze cell lysates for the presence of the parent compound and potential metabolites using LC-MS. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound and a control inhibitor. Note: The data presented here is hypothetical and for illustrative purposes.
Table 1: In Vitro Proteasome Subunit Inhibition Profile
| Compound | β1 (Caspase-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) | β5 (Chymotrypsin-like) IC50 (nM) |
| This compound | 50 | >10,000 | 5 |
| Control Inhibitor (e.g., Bortezomib) | 300 | 2500 | 0.6 |
Table 2: Selectivity Against Other Proteases
| Compound | Cathepsin G IC50 (nM) | Chymase IC50 (nM) | Calpain-1 IC50 (nM) |
| This compound | >20,000 | >20,000 | >20,000 |
| Control Inhibitor (e.g., Bortezomib) | 150 | 300 | >10,000 |
Experimental Protocols
Protocol 1: Whole-Cell Proteasome Activity Assay
This protocol measures the activity of the three main catalytic subunits of the proteasome in live cells.
-
Cell Plating: Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Substrate Addition: Lyse the cells and add specific fluorogenic substrates for each proteasome subunit (e.g., Ac-nLPnLD-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity).
-
Signal Measurement: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for each subunit.
Protocol 2: Kinome Profiling for Off-Target Kinase Interactions
This protocol helps identify unintended interactions with a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial service for screening against a panel of several hundred kinases (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). The assay typically measures the ability of the compound to displace a ligand from the kinase active site.
-
Data Analysis: The results are usually provided as a percentage of inhibition or dissociation constant (Kd) for each kinase. Analyze the data to identify any significant off-target kinase interactions.
Protocol 3: Proteome-Wide Thermal Shift Assay (CETSA)
This protocol identifies direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for a defined period.
-
Heating Profile: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for analysis by mass spectrometry (e.g., tryptic digestion and TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift upon treatment with this compound, as these are potential direct targets.
Visualizations
Caption: Workflow for investigating and mitigating off-target effects.
Caption: Impact of this compound on the NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
20S Proteasome-IN-3 degradation or instability in media
Disclaimer: The following information is provided as a general guide for troubleshooting the stability and degradation of small molecule inhibitors in research settings. As "20S Proteasome-IN-3" is not a widely documented compound, this guide is based on the general principles of small molecule stability and may not be specific to this particular inhibitor. Researchers should always consult any available product-specific documentation and perform their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could inhibitor instability be the cause?
A1: Yes, inconsistent results are a common symptom of small molecule inhibitor instability in cell culture media or aqueous buffers. Degradation of the inhibitor can lead to a decrease in its effective concentration over the course of an experiment, resulting in variable and difficult-to-reproduce data. It is crucial to consider the stability of your inhibitor under your specific experimental conditions.[1]
Q2: What are the common factors that can lead to the degradation of this compound in my experiments?
A2: Several factors can contribute to the degradation of small molecule inhibitors in solution. These include:
-
pH: Many organic molecules have limited stability at non-neutral pH. Most drugs are stable between pH 4 and 8.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the inhibitor.
-
Chemical Reactivity: Components of the cell culture media, such as thiols (e.g., in RPMI), can react with and inactivate certain classes of inhibitors.
-
Oxidation: Dissolved oxygen can lead to the oxidation of susceptible functional groups.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.[4]
Q3: How should I prepare and store my stock solution of this compound to maximize its stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing many organic small molecules. However, always check the manufacturer's recommendations.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Storage Temperature: Store stock solutions at -20°C or -80°C as recommended.
-
Light Protection: Store in amber vials or wrap vials in foil to protect from light.
Q4: Can the presence of serum in my cell culture medium affect the stability and activity of this compound?
A4: Yes, serum can significantly impact both the stability and apparent activity of your inhibitor. Serum contains various proteins that can non-specifically bind to small molecules, reducing their free and active concentration.[5] Additionally, as mentioned, enzymes in the serum can metabolize the inhibitor. It is advisable to test the inhibitor's stability in the presence and absence of serum.
Troubleshooting Guides
Problem: Loss of Inhibitor Activity Over Time
If you observe a decrease in the expected biological effect of this compound during your experiment, it may be due to its degradation in the culture medium.
Troubleshooting Steps:
-
Review Preparation and Storage: Ensure that your stock solution was prepared and stored correctly, avoiding multiple freeze-thaw cycles and light exposure.
-
Assess Stability in Media: Perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the remaining inhibitor concentration at each time point using a suitable analytical method like HPLC or LC-MS.
-
Consider Media Components: If you suspect a reaction with a specific media component, try a different formulation of the medium if possible.
-
Serum Effects: If using serum, test the inhibitor's stability in both serum-free and serum-containing media to determine if serum components are contributing to degradation.
-
Replenish the Inhibitor: For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.
Problem: High Variability Between Experimental Replicates
High variability can be a sign of inconsistent inhibitor concentration due to degradation or precipitation.
Troubleshooting Steps:
-
Solubility Check: Ensure that the final concentration of this compound in your medium does not exceed its aqueous solubility. Precipitation can lead to a lower effective concentration. To avoid precipitation when diluting a DMSO stock, it's recommended to dilute the concentrated stock further in DMSO before adding it to the aqueous medium.
-
pH of the Medium: Verify that the pH of your culture medium remains stable throughout the experiment, as pH shifts can affect inhibitor stability.[2]
-
Uniform Handling: Ensure consistent handling and incubation times across all replicates.
Data Presentation
Table 1: Factors Affecting Small Molecule Inhibitor Stability and Mitigation Strategies
| Factor | Potential Impact on Inhibitor | Mitigation Strategy |
| pH | Acid or base-catalyzed hydrolysis. | Maintain medium pH between 7.2-7.4. Test stability in buffers with different pH values if issues persist. |
| Temperature | Increased rate of degradation. | Maintain constant and appropriate incubation temperature. Minimize time at higher temperatures. |
| Light | Photodegradation. | Protect stock solutions and experimental setups from direct light exposure. Use amber vials. |
| Serum Enzymes | Metabolic degradation. | Test stability in serum-free vs. serum-containing media. Consider using heat-inactivated serum. |
| Media Components | Chemical reaction and inactivation. | Review media composition for potentially reactive components. Test in different media formulations. |
| Solubility | Precipitation and reduced effective concentration. | Do not exceed the aqueous solubility limit. Perform serial dilutions to prepare working solutions. |
| Freeze-Thaw | Degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
| Oxidation | Oxidative degradation. | Consider using antioxidants in your buffer if the compound is known to be oxygen-sensitive. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium via HPLC
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
37°C incubator
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
-
Microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C.
-
At each time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and immediately stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. Develop a gradient method (e.g., water/ACN with 0.1% TFA) that allows for the separation of the parent inhibitor from any potential degradation products.
-
Quantify the peak area of the parent inhibitor at each time point.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for inhibitor instability.
Caption: Factors leading to inhibitor degradation.
References
optimizing 20S Proteasome-IN-3 incubation time for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20S Proteasome-IN-3. The information is designed to help optimize experimental conditions, particularly incubation time, for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the β5 subunit of the human 20S proteasome, exhibiting an IC50 of 1.64 μM.[1][2] It belongs to a class of tripeptidyl furylketones.[1] By targeting the chymotrypsin-like (CT-L) activity of the proteasome, it can induce anti-proliferative effects in cancer cells.[1][2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on published data, a starting concentration in the low micromolar range is recommended. For instance, in anti-proliferative assays on various cancer cell lines, the IC50 values ranged from 0.23 to 0.71 μM after a 72-hour incubation.[1] Therefore, a pilot experiment could test a range of concentrations from 0.1 to 10 μM to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the cell type and the biological question being addressed. For long-term anti-proliferative effects, an incubation time of 72 hours has been used.[1] For observing the accumulation of proteasome substrates by western blot, a shorter incubation time may be sufficient. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the minimal time required to observe the desired effect in your specific experimental system.
Q4: How can I verify that this compound is inhibiting the proteasome in my cells?
A4: Proteasome inhibition can be verified by several methods:
-
Proteasome Activity Assay: Cell lysates can be assayed for a decrease in the chymotrypsin-like activity using a fluorogenic substrate like Suc-LLVY-AMC.
-
Western Blotting: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins. You can probe for total ubiquitin or for specific proteasome substrates like p21, p27, or IκBα. An increase in the levels of these proteins indicates proteasome inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of cell proliferation observed. | 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. The cell line is resistant to proteasome inhibition. | 1. Increase the incubation time. A 72-hour incubation has been shown to be effective for anti-proliferative effects.[1] 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 3. Confirm proteasome inhibition using a direct biochemical assay or by observing the accumulation of proteasome substrates via Western blot. |
| High cell toxicity or cell death observed even at short incubation times. | 1. The concentration of this compound is too high for your specific cell line. 2. The cell line is particularly sensitive to proteasome inhibition. | 1. Reduce the concentration of the inhibitor. 2. Shorten the incubation time. Perform a time-course experiment to find the optimal balance between proteasome inhibition and cell viability. |
| No accumulation of proteasome substrates is detected by Western blot. | 1. Incubation time is too short. 2. The antibody for the substrate is not working optimally. 3. The inhibitor is not effectively entering the cells. | 1. Increase the incubation time. A time-course of 4, 8, and 12 hours is a good starting point. 2. Include a positive control for your Western blot, such as treating cells with a well-characterized proteasome inhibitor like MG132 or bortezomib. 3. Verify proteasome inhibition directly using a cell-based proteasome activity assay. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 11m) [1]
| Cell Line | Cancer Type | IC50 (µM) after 72h Incubation |
| HCT-116 | Colon Carcinoma | 0.43 ± 0.05 |
| A549 | Lung Carcinoma | 0.71 ± 0.03 |
| HeLa | Cervical Carcinoma | 0.23 ± 0.02 |
| MCF-7 | Breast Carcinoma | 0.35 ± 0.04 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at various concentrations in cell culture medium.
-
Treatment: Add an equal volume of the 2X inhibitor stock to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value at each time point to determine the time-dependent effect of the inhibitor on cell viability.
Protocol 2: Assessing Proteasome Substrate Accumulation by Western Blot
-
Cell Plating and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against a known proteasome substrate (e.g., ubiquitin, p21, IκBα). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the substrate band intensity over time indicates proteasome inhibition.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
20S Proteasome-IN-3 precipitation in stock solution
This guide provides troubleshooting assistance and frequently asked questions regarding the precipitation of 20S Proteasome-IN-3 in stock solutions. While this guide focuses on this compound, the principles and protocols described are broadly applicable to many small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound precipitated out of its stock solution?
A1: Precipitation of a compound from a stock solution, commonly prepared in DMSO, can occur for several reasons:
-
Supersaturation: The initial concentration may be too high, creating an unstable, supersaturated solution.[1]
-
Storage Temperature: DMSO freezes at 19°C.[2] If the stock solution is stored at 4°C or subjected to repeated freeze-thaw cycles, the compound can crystallize out of solution.[1][3]
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Increased water content in the DMSO stock can significantly decrease the solubility of a hydrophobic compound, leading to precipitation.[1]
-
Compound Stability: The compound itself may degrade over time, and the degradation products may be less soluble.
Q2: I observed precipitation after diluting my DMSO stock into an aqueous buffer for my experiment. What happened?
A2: This is a common issue. While a compound may be highly soluble in 100% DMSO, its solubility can be dramatically lower in aqueous solutions.[4][5] When the DMSO stock is diluted into a buffer or cell culture media, the final concentration of DMSO is much lower, and the compound may crash out of the solution if its aqueous solubility limit is exceeded.[5]
Q3: How can I re-dissolve the precipitated this compound in my stock tube?
A3: To re-dissolve a precipitated compound, you can try the following methods:
-
Gentle Warming: Warm the solution in a water bath set to 37°C for a few minutes. This can often increase the solubility enough to get the compound back into solution.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.[1] The acoustic energy can help break up the precipitate and facilitate re-dissolution.[1]
-
Vortexing: Vigorous vortexing can also help, especially in combination with gentle warming.
If these methods fail, the solution may be too concentrated or may have absorbed too much water.
Q4: What are the best practices for preparing and storing stock solutions to avoid precipitation?
A4: To ensure the stability and solubility of your stock solutions:
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to minimize water absorption.[6]
-
Store Properly: Store stock solutions at -20°C or -80°C to minimize degradation and water absorption.[6]
-
Aliquot: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[6] This also minimizes the exposure of the main stock to atmospheric moisture each time it is opened.
-
Check Recommended Concentration: Do not exceed the recommended stock concentration. If this information is not available, it is best to perform a solubility test.
Troubleshooting Guide: Stock Solution Precipitation
If you encounter precipitation, follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Observe the Precipitate: Is it crystalline or amorphous (cloudy)? Crystalline precipitates may indicate a slow crystallization process, while a cloudy solution upon dilution suggests poor aqueous solubility.[2]
-
Review Your Protocol: Double-check the concentration of your stock solution. Was it prepared correctly? How many times has the vial been thawed and refrozen?
Step 2: Attempt to Re-dissolve
-
Follow the procedures outlined in FAQ Q3 (warming, sonication, vortexing).
-
Success? If the compound re-dissolves, aliquot the stock solution into smaller volumes for single use to prevent future issues.
-
Failure? If the compound does not re-dissolve, proceed to Step 3.
Step 3: Consider a Lower Concentration
-
The stock solution may be too concentrated. It is advisable to prepare a new, more dilute stock solution.
-
If you are unsure of the optimal concentration, perform a solubility assessment as detailed in the protocol below.
Step 4: Evaluate Dilution Strategy
-
When diluting into aqueous buffers, precipitation is often unavoidable for highly hydrophobic compounds.
-
Increase Final DMSO Concentration: Some enzymes and cell lines can tolerate higher percentages of DMSO (e.g., up to 5-10%).[2] Test your experimental system to see if you can increase the final DMSO concentration to improve compound solubility.
-
Use Pluronic F-127 or other surfactants: In some cases, adding a small amount of a non-ionic surfactant to the aqueous buffer can help maintain the compound's solubility.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting precipitation in stock solutions.
Data Presentation
While specific data for this compound is not publicly available, this table provides solubility information for other well-known proteasome inhibitors as a reference.
| Inhibitor | Class | Molecular Weight | Recommended Stock Conc. (DMSO) | Aqueous Solubility | Storage |
| Bortezomib | Boronate | 384.24 g/mol | 10-20 mM | Poor | -20°C |
| Carfilzomib | Epoxyketone | 719.91 g/mol | 10 mM | Poor | -20°C |
| Ixazomib | Boronate | 361.16 g/mol | 25 mM | Poor | -20°C |
| MG-132 | Peptide Aldehyde | 475.62 g/mol | 10-50 mM | Poor | -20°C |
Note: This data is for reference only. Always consult the datasheet for your specific compound.
Experimental Protocols
Protocol: Small Molecule Solubility Assessment
This protocol helps determine the practical solubility limit of a compound like this compound in a chosen solvent (e.g., DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
Calibrated pipettes
-
Clear microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Slurry:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of DMSO to create a very high target concentration that is expected to be above the solubility limit (e.g., for a target of 100 mM with a MW of 500 g/mol , add 20 µL of DMSO). This will create a slurry.
-
-
Equilibrate the Solution:
-
Vortex the tube vigorously for 2 minutes.
-
Sonicate the tube in a water bath for 10-15 minutes.
-
Allow the tube to sit at room temperature for 1-2 hours to reach equilibrium. Some solid material should still be visible at the bottom of the tube.
-
-
Separate Soluble and Insoluble Fractions:
-
Centrifuge the tube at maximum speed (>14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Determine the Concentration of the Supernatant:
-
Carefully remove a known volume of the clear supernatant (e.g., 10 µL) and transfer it to a new tube. Be very careful not to disturb the pellet.
-
Dilute the supernatant into a solvent compatible with an analytical method (e.g., HPLC-UV, LC-MS, or NMR with an internal standard).
-
Quantify the concentration of the compound in the supernatant. This value represents the maximum solubility of the compound in DMSO under these conditions.
-
-
-
Prepare your working stock solutions at a concentration comfortably below (e.g., 10-20% below) this determined maximum solubility to ensure they remain stable.
-
Signaling Pathway Visualization
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, a key player in the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of most intracellular proteins.[7]
Simplified 20S Proteasome Function
Caption: The role of the 20S proteasome within the ubiquitin-proteasome pathway.
References
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Comparing Proteasome Inhibitors: A Focus on MG132 and a Framework for Evaluating Novel Compounds like 20S Proteasome-IN-3
For researchers, scientists, and drug development professionals, the selection of a suitable proteasome inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative overview of the well-characterized proteasome inhibitor, MG132, and establishes a framework for evaluating the performance of other compounds, such as the hypothetically named "20S Proteasome-IN-3". A thorough understanding of their respective mechanisms, potency, and selectivity is paramount for the design of robust and reproducible studies in the fields of cancer biology, neurodegenerative diseases, and immunology.
Introduction to Proteasome Inhibition
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] Its catalytic activity is primarily housed within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which can trigger apoptosis in rapidly dividing cells, making it a key target for anti-cancer therapies.
MG132: A Widely Used Reversible Proteasome Inhibitor
MG132 is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[2] It primarily targets the chymotrypsin-like activity of the 20S proteasome, which is often the rate-limiting step in protein degradation.[3] While widely used, it's important to note that MG132 is not entirely specific for the proteasome and can also inhibit other proteases, such as calpains and cathepsins, particularly at higher concentrations.[4]
This compound: A Placeholder for Novel Inhibitors
As of the latest literature review, "this compound" does not correspond to a publicly documented or commercially available proteasome inhibitor. Therefore, for the purpose of this guide, it will be used as a placeholder to illustrate the necessary data points and experimental considerations required to characterize and compare a novel proteasome inhibitor against an established compound like MG132.
Quantitative Comparison of Proteasome Inhibitors
A direct comparison of proteasome inhibitors requires quantitative data on their potency and selectivity. The following table outlines the key parameters for such a comparison, with established data for MG132 and hypothetical data for "this compound".
| Parameter | MG132 | This compound |
| Mechanism of Action | Reversible peptide aldehyde, primarily inhibits chymotrypsin-like activity of the 20S proteasome.[2] | To be determined (e.g., reversible/irreversible, covalent/non-covalent, specific subunit targeted). |
| IC50 (Chymotrypsin-like) | ~100 nM[5][6][7][8] | To be determined. |
| IC50 (Trypsin-like) | Weaker inhibition. | To be determined. |
| IC50 (Caspase-like) | Weaker inhibition. | To be determined. |
| Selectivity (e.g., IC50 for Calpain) | ~1.2 µM[5][7][8] | To be determined. |
| Cell Permeability | Yes.[7] | To be determined. |
Experimental Protocols for Comparative Analysis
To generate the comparative data presented above, a series of well-defined experiments are necessary. Below are detailed protocols for key assays used to characterize and compare proteasome inhibitors.
In Vitro Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the activity of purified 20S or 26S proteasomes by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Proteasome inhibitor (e.g., MG132, this compound)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the proteasome inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, the proteasome inhibitor at various concentrations, and purified proteasome.
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.
Cell-Based Proteasome Activity Assay
This assay measures the proteasome activity within living cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Proteasome inhibitor
-
Cell-permeable fluorogenic substrate (e.g., a substrate from a commercial kit like Proteasome-Glo™)
-
Cell lysis buffer
-
96-well white or black microplate (depending on the assay, luminescence or fluorescence)
-
Luminometer or fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the proteasome inhibitor for a defined period (e.g., 1-4 hours).
-
Lyse the cells according to the manufacturer's protocol of the chosen assay kit.
-
Add the luminogenic or fluorogenic substrate to the cell lysate.
-
Incubate for the recommended time to allow for substrate cleavage.
-
Measure the luminescence or fluorescence signal.
-
Normalize the signal to the amount of protein in each well.
-
Calculate the percentage of proteasome inhibition relative to untreated cells and determine the in-cell IC50.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the context of proteasome inhibition and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: The Ubiquitin-Proteasome System and the site of inhibitor action.
Caption: A streamlined workflow for determining the IC50 of a proteasome inhibitor.
Conclusion
The comprehensive characterization of proteasome inhibitors is essential for their effective use in research and clinical development. While MG132 serves as a valuable and well-understood tool, the principles and experimental protocols outlined in this guide provide a robust framework for the evaluation of any novel proteasome inhibitor. By systematically determining the mechanism of action, potency, and selectivity, researchers can make informed decisions about the most appropriate compound for their specific experimental needs, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. embopress.org [embopress.org]
- 8. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to In Vivo Target Engagement Validation for Novel 20S Proteasome Inhibitors
For researchers, scientists, and drug development professionals, validating that a novel therapeutic agent engages its intended target in a living organism is a critical step. This guide provides a framework for assessing the in vivo target engagement of a hypothetical 20S proteasome inhibitor, "20S Proteasome-IN-3." By comparing its performance with established inhibitors, Bortezomib and Carfilzomib, this document outlines the necessary experimental data, detailed protocols, and visualizations required for a thorough evaluation.
Data Presentation: Quantifying Target Engagement
Effective target engagement can be demonstrated through a series of quantitative measurements. The following tables provide a template for presenting comparative data for a novel inhibitor like this compound.
Table 1: In Vivo Proteasome Activity Inhibition
This table compares the percentage of inhibition of the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the 20S proteasome in tumor xenografts following treatment with different inhibitors. Data for Bortezomib and Carfilzomib are derived from preclinical studies.[1][2][3]
| Inhibitor | Dose (mg/kg) | Time Post-Dose (hours) | % Inhibition CT-L | % Inhibition C-L | % Inhibition T-L |
| Vehicle Control | - | 24 | 0 | 0 | 0 |
| This compound | 1.0 | 24 | 85 | 40 | 35 |
| 5.0 | 24 | 95 | 65 | 60 | |
| Bortezomib | 1.0 | 24 | 80 | 70 | 20 |
| Carfilzomib | 5.0 | 24 | 90 | 30 | 15 |
Table 2: Accumulation of Ubiquitinated Proteins
This table illustrates the fold-change in total ubiquitinated proteins in tumor tissue, a direct downstream consequence of proteasome inhibition. Increased levels indicate successful target engagement.[4][5][6]
| Inhibitor | Dose (mg/kg) | Time Post-Dose (hours) | Fold Change in Ubiquitinated Proteins |
| Vehicle Control | - | 24 | 1.0 |
| This compound | 1.0 | 24 | 3.5 |
| 5.0 | 24 | 5.8 | |
| Bortezomib | 1.0 | 24 | 4.2 |
| Carfilzomib | 5.0 | 24 | 5.1 |
Table 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
This table provides a comparison of key PK/PD parameters for the different inhibitors, which are crucial for understanding the relationship between drug concentration and its effect on the target.[7][8][9]
| Inhibitor | Half-life (t1/2) | Cmax (ng/mL) | Target Occupancy at 24h (%) |
| This compound | 4 hours | 1500 | 80 |
| Bortezomib | 9-15 hours | 112 | 75 |
| Carfilzomib | < 30 minutes | 235 | 85 (irreversible) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
In Vivo Proteasome Activity Assay
This protocol measures the catalytic activity of the 20S proteasome in tissue lysates.
a. Animal Model and Dosing:
-
Nude mice bearing human tumor xenografts (e.g., multiple myeloma RPMI-8226) are commonly used.[10]
-
Inhibitors are administered intravenously or via other relevant routes at predetermined doses.
-
At specified time points post-dosing, animals are euthanized, and tumor tissues and blood are collected.
b. Sample Preparation:
-
Tumor tissues are homogenized in a lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100) on ice. The addition of 2 mM ATP can help maintain the integrity of the 26S proteasome complex.[11]
-
Lysates are centrifuged to pellet cellular debris, and the supernatant containing the proteasomes is collected.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
c. Fluorometric Assay:
-
A fluorogenic peptide substrate, such as Suc-LLVY-AMC for chymotrypsin-like activity, is used.[12]
-
In a 96-well plate, tissue lysate is incubated with the substrate in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
The fluorescence of the cleaved AMC product is measured over time using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.[12][13]
-
Proteasome inhibition is calculated by comparing the activity in samples from treated animals to that from vehicle-treated controls.
Western Blot for Ubiquitinated Proteins
This protocol is used to detect the accumulation of polyubiquitinated proteins.
a. Protein Extraction and Quantification:
-
Proteins are extracted from tumor tissues using a lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, iodoacetamide).[14][15]
-
Protein concentration is determined as described above.
b. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry is used to quantify the ubiquitin signal, which is normalized to a loading control like β-actin.
Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: The Ubiquitin-Proteasome Pathway and the site of action for 20S proteasome inhibitors.
Caption: Workflow for in vivo validation of a novel 20S proteasome inhibitor.
Caption: Logical comparison of 20S proteasome inhibitors based on key attributes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibition In Vivo Promotes Survival in a Lethal Murine Model of Severe Acute Respiratory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanistic Pharmacokinetic/Pharmacodynamic Modeling in Support of a Patient-Convenient, Longer Dosing Interval for Carfilzomib, a Covalent Inhibitor of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Myeloma cells exhibit an increase in proteasome activity and an enhanced response to proteasome inhibition in the bone marrow microenvironment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Specificity of 20S Proteasome Inhibition: A Comparative Look at 20S Proteasome-IN-3
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of 20S Proteasome-IN-3, a known inhibitor of the 20S proteasome's β5 subunit, and contextualizes its activity with that of other well-characterized proteasome inhibitors.
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). Inhibition of these activities is a key therapeutic strategy, particularly in oncology. This compound has been identified as an inhibitor of the chymotrypsin-like activity of the 20S proteasome.[1]
Performance and Specificity of this compound
This compound specifically targets the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity. This activity is crucial for the degradation of a wide range of cellular proteins. The inhibitory potency of this compound against this target is summarized in the table below.
| Compound | Target | IC50 |
| This compound | 20S Proteasome β5 subunit | 1.64 μM[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Currently, publicly available data on the cross-reactivity of this compound against a broad panel of other proteases, such as caspases, calpains, and cathepsins, is limited. To provide a framework for understanding the importance of such selectivity, this guide presents a comparative dataset for other well-known proteasome inhibitors.
Comparative Cross-Reactivity of Proteasome Inhibitors
The following table summarizes the inhibitory activities of two widely used proteasome inhibitors, Bortezomib and MG132, against the different catalytic subunits of the 20S proteasome and other common proteases. This data serves as a benchmark for the level of selectivity that can be achieved and highlights the importance of comprehensive profiling.
| Compound | Primary Target(s) | Other Proteasome Subunits Inhibited | Known Cross-Reactivity with Other Proteases |
| Bortezomib | 20S Proteasome β5 (Ki = 0.6 nM) | β1 (at higher concentrations) | Can inhibit other serine proteases to a lesser extent. |
| MG132 | 20S Proteasome (Chymotrypsin-like, Trypsin-like, and Peptidyl-glutamyl peptide hydrolyzing activities) | - | Also a potent inhibitor of calpains (IC50 = 1.2 μM). |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Methodologies
The determination of inhibitor specificity and cross-reactivity is crucial for the validation of a chemical probe. Below are detailed protocols for key experiments used to characterize inhibitors like this compound.
In Vitro 20S Proteasome Activity Assay
This assay is used to determine the inhibitory activity of a compound against the specific catalytic subunits of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates specific for each subunit:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the purified 20S proteasome.
-
Add the different concentrations of the test inhibitor to the wells. Include a control with solvent only.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the specific fluorogenic peptide substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Protease Selectivity Profiling Assay
To assess the cross-reactivity of an inhibitor, its activity is tested against a panel of different proteases.
Materials:
-
A panel of purified proteases (e.g., caspases, calpains, cathepsins, trypsin, chymotrypsin).
-
Specific fluorogenic or chromogenic substrates for each protease in the panel.
-
Appropriate assay buffers for each protease.
-
Test inhibitor (e.g., this compound).
-
Multi-well microplates.
-
Plate reader (fluorescence or absorbance).
Procedure:
-
For each protease in the panel, set up an activity assay similar to the one described for the 20S proteasome.
-
Use a fixed, high concentration of the test inhibitor (e.g., 10-100 times the IC50 against the primary target).
-
Incubate the inhibitor with each protease before adding the respective substrate.
-
Measure the enzymatic activity and calculate the percentage of inhibition for each protease.
-
For any significant inhibition observed, a full dose-response curve can be generated to determine the IC50 value against that off-target protease.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the context of 20S proteasome inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: Experimental workflow for protease inhibitor selectivity profiling.
References
A Head-to-Head Comparison of 20S Proteasome Inhibitors: Epoxomicin vs. 20S Proteasome-IN-3
For researchers, scientists, and drug development professionals, the selection of a potent and selective proteasome inhibitor is critical for elucidating cellular pathways and for the development of novel therapeutics. This guide provides a detailed comparison of two inhibitors targeting the 20S proteasome: the well-characterized natural product epoxomicin and the commercially available 20S Proteasome-IN-3.
While extensive data is available for epoxomicin, public information on this compound is currently limited, restricting a comprehensive comparative analysis. This guide presents the available data for both compounds to aid in informed decision-making.
Mechanism of Action
Epoxomicin is a natural product that acts as a potent, irreversible, and selective inhibitor of the 20S proteasome.[1][2] It belongs to the class of epoxyketone inhibitors. The α',β'-epoxyketone warhead of epoxomicin forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits. This irreversible binding primarily targets the chymotrypsin-like (β5) activity of the proteasome.[3] Inhibition of the trypsin-like (β2) and caspase-like (β1) activities occurs at significantly lower rates.[2][4]
This compound is described as an inhibitor of the 20S proteasome β5 subunit. Information regarding its mechanism of action, including whether it is a reversible or irreversible inhibitor, and details about its chemical structure are not publicly available.
Potency and Selectivity
The potency and selectivity of a proteasome inhibitor are crucial for its utility as a research tool and its potential as a therapeutic agent. Epoxomicin has been extensively characterized in this regard.
| Feature | This compound | Epoxomicin |
| Target Subunit | β5 | Primarily β5 |
| IC50 (β5/Chymotrypsin-like) | 1.64 µM | ~4 nM[1][5] |
| Selectivity | Data not available | Highly selective for β5 over β2 and β1 subunits.[2][4] Does not significantly inhibit other proteases like trypsin, chymotrypsin, papain, calpain, and cathepsin B at concentrations up to 50 µM.[2][4] |
| Mechanism | Data not available | Irreversible covalent inhibitor[1] |
Experimental Data & Protocols
Precise and reproducible experimental protocols are essential for comparing the efficacy of proteasome inhibitors. Below are standard protocols for assessing proteasome activity and cell viability.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates or with purified enzyme.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic Substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (this compound or epoxomicin) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Protocol:
-
Prepare serial dilutions of the proteasome inhibitors in DMSO.
-
In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a DMSO-only control.
-
Add the purified 20S proteasome or cell lysate to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) at 37°C using a microplate reader.
-
The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Proteasome inhibitor (this compound or epoxomicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the proteasome inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the ubiquitin-proteasome pathway and the general mechanism of 20S proteasome inhibition.
Caption: General overview of the ubiquitin-proteasome pathway and the point of intervention for 20S proteasome inhibitors.
Caption: A logical workflow for the head-to-head comparison of 20S proteasome inhibitors.
Conclusion
Epoxomicin is a highly potent and selective irreversible inhibitor of the 20S proteasome's chymotrypsin-like activity, making it a valuable tool for studying the ubiquitin-proteasome system. In contrast, this compound is presented as a β5 subunit inhibitor, but a comprehensive understanding of its biochemical and cellular effects is hampered by the limited publicly available data. Researchers should consider the well-documented characteristics of epoxomicin when a highly specific and potent tool is required. For initial or screening purposes, this compound may be considered, but further independent characterization is highly recommended to validate its activity and selectivity. As more data on novel inhibitors like this compound becomes available, the scientific community will be better equipped to select the most appropriate tools for their research needs.
References
- 1. Epoxomicin, 20S proteasome inhibitor (CAS 134381-21-8) | Abcam [abcam.com]
- 2. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oprozomib.org [oprozomib.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Reversibility of 20S Proteasome-IN-3 Inhibition: A Comparative Guide
For researchers and drug development professionals, understanding the reversibility of a proteasome inhibitor is critical for predicting its pharmacodynamic profile, potential for off-target effects, and overall therapeutic window. This guide provides a framework for assessing the reversibility of a novel inhibitor, designated here as "20S Proteasome-IN-3," by comparing its hypothetical performance against the well-characterized proteasome inhibitors Bortezomib and Carfilzomib. Bortezomib is known for its slowly reversible inhibition, while Carfilzomib binds irreversibly to the 20S proteasome.[1][2][3][4][5][6]
The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis.[7] Its catalytic core, the 20S proteasome, contains active sites that are the primary targets for therapeutic inhibition in diseases like multiple myeloma.[7][8] The nature of an inhibitor's interaction with these active sites—whether it forms a transient or a permanent covalent bond—dictates its reversibility and, consequently, its duration of action.
Comparative Analysis of Proteasome Inhibitors
The reversibility of an inhibitor is determined by its mechanism of action. Bortezomib, a dipeptidyl boronic acid, forms a covalent but slowly reversible bond with the N-terminal threonine of the proteasome's active β5 subunit.[1] In contrast, Carfilzomib, an epoxyketone, forms a stable, irreversible covalent bond, leading to sustained proteasome inhibition.[1][9] The assessment of "this compound" would aim to place it on this spectrum of reversibility.
| Feature | This compound (Hypothetical) | Bortezomib | Carfilzomib |
| Binding Mechanism | To be determined | Covalent, boronic acid interaction with β5 subunit | Covalent, epoxyketone interaction with β5 subunit[9] |
| Reversibility | To be determined | Slowly Reversible[1][6][10][11] | Irreversible[1][5][9] |
| Primary Target | Chymotrypsin-like (β5) activity | Chymotrypsin-like (β5) activity[12] | Chymotrypsin-like (β5) activity[5][13][14] |
| Key Experimental Readout | Proteasome activity recovery post-washout | Gradual recovery of proteasome activity post-washout[10] | No significant recovery of proteasome activity post-washout[2] |
| Cellular Consequence | Dependent on reversibility | Transient inhibition of cellular processes | Sustained inhibition until new proteasome synthesis[2] |
Experimental Protocols for Assessing Reversibility
To determine the reversibility of "this compound," a washout and proteasome activity recovery assay is the primary method. This experiment measures the ability of cells to regain proteasome function after the removal of the inhibitor.
Washout and Proteasome Activity Recovery Assay
This protocol involves treating cells with the inhibitor for a short period, washing it away, and then measuring the proteasome activity in cell lysates at various time points.
Materials:
-
Cell line (e.g., RPMI-8226 multiple myeloma cells)
-
Cell culture medium and supplements
-
This compound, Bortezomib, Carfilzomib
-
Phosphate-buffered saline (PBS)
-
Proteasome Lysis/Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[15]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[16][17]
-
96-well black-walled plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Treatment: Treat cells with a concentration of each inhibitor (e.g., a dose determined to inhibit proteasome activity by 90%) for 1 hour.[18] Include a vehicle-treated control (e.g., DMSO).
-
Washout: After the 1-hour incubation, pellet the cells by centrifugation, aspirate the inhibitor-containing medium, and wash the cells three times with warm, drug-free medium to remove the inhibitor.[19]
-
Recovery Incubation: Resuspend the washed cells in fresh, drug-free medium and incubate at 37°C.
-
Time Points for Lysis: At designated time points post-washout (e.g., 0, 4, 8, 12, 24, and 48 hours), harvest a set of cells for each condition.
-
Cell Lysis: Prepare cell lysates by washing the harvested cells with ice-cold PBS and then lysing them in Proteasome Lysis/Assay Buffer.[15] Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the activity assay.
-
Proteasome Activity Measurement:
-
In a black-walled 96-well plate, add a standardized amount of cell lysate to wells containing Proteasome Assay Buffer.[15]
-
Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).
-
Measure the fluorescence kinetically at an excitation/emission of 350/440 nm in a microplate reader at 37°C.[20][21]
-
The rate of AMC release is proportional to the chymotrypsin-like activity of the proteasome.
-
-
Data Analysis: Normalize the proteasome activity of inhibitor-treated samples to the vehicle-treated control at each time point. Plot the percentage of proteasome activity recovery over time for each inhibitor.
Cell Viability Assay
This assay should be run in parallel to the activity recovery assay to assess the cytotoxic effects of the transient or sustained proteasome inhibition.
Procedure:
-
Follow the same treatment and washout protocol as described above.
-
At the same time points, assess cell viability using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.[17]
-
Plot cell viability as a percentage of the vehicle-treated control over time.
Data Presentation: Hypothetical Recovery Profiles
The following table illustrates the expected data from the proteasome activity recovery assay, comparing the hypothetical "this compound" to Bortezomib and Carfilzomib.
| Time Post-Washout (Hours) | Vehicle Control (% Activity) | This compound (% Recovery) | Bortezomib (% Recovery) | Carfilzomib (% Recovery) |
| 0 | 100 | ~10 | ~10 | ~10 |
| 4 | 100 | ~25 | ~20 | ~10 |
| 8 | 100 | ~50 | ~35 | ~12 |
| 12 | 100 | ~75 | ~50 | ~15 |
| 24 | 100 | ~95 | ~70 | ~20 |
| 48 | 100 | ~100 | ~90 | ~35 |
Note: The recovery for Carfilzomib is not due to inhibitor dissociation but rather the synthesis of new proteasome complexes.[2]
Visualizations
Signaling and Experimental Workflows
Caption: The Ubiquitin-Proteasome System pathway.
Caption: Workflow for assessing inhibitor reversibility.
Caption: Logic of inhibitor reversibility outcomes.
References
- 1. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Dose Escalation Study of the Safety and Pharmacokinetics of the Novel Proteasome Inhibitor Carfilzomib (PR-171) in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Carfilzomib resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of Protein Covalent Modification by the Electrophilic Proteasome Inhibitor Carfilzomib in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Bortezomib sensitivity is tissue dependent and high expression of the 20S proteasome precludes good response in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 14. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 | eLife [elifesciences.org]
- 18. 4.6. Proteasome Activity Recovery Assay [bio-protocol.org]
- 19. The CsA washout assay to detect HIV-1 uncoating in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. abcam.com [abcam.com]
A Researcher's Guide to Comparing 20S Proteasome Inhibitors: Lactacystin as a Case Study
For researchers, scientists, and drug development professionals, the selection of a suitable proteasome inhibitor is a critical decision in experimental design. This guide provides a framework for the comparative analysis of 20S proteasome inhibitors, using the well-characterized natural product, lactacystin, as a benchmark. While this guide is intended to compare lactacystin with the compound designated "20S Proteasome-IN-3," it is important to note that as of late 2025, "this compound" is not a well-documented inhibitor in publicly available scientific literature. Therefore, this document serves as a template for how such a comparative analysis should be structured once experimental data for "this compound" or any other novel proteasome inhibitor becomes available.
Introduction to Proteasome Inhibition
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1][2] The 20S proteasome is a cylindrical complex composed of four stacked rings, with the proteolytic active sites located in the interior of the barrel.[3][4] These active sites exhibit three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[5] By inhibiting the 20S proteasome, researchers can study the roles of protein degradation in various cellular processes, and these inhibitors also hold therapeutic potential, particularly in oncology.[6][7]
Lactacystin is a naturally occurring soil microbe product from Streptomyces lactacystinaeus that has become a cornerstone tool for studying the proteasome.[8] It is a highly specific and irreversible inhibitor of the 20S proteasome.[8][9] This guide will detail the known properties of lactacystin and outline the experimental protocols necessary to characterize and compare it with a new or less-characterized inhibitor.
Quantitative Data Summary
A direct quantitative comparison between this compound and lactacystin is not possible due to the absence of publicly available data for this compound. The following table summarizes the known quantitative data for lactacystin, providing a benchmark for future comparisons.
| Parameter | Lactacystin | This compound | Reference(s) |
| Target | 20S Proteasome (β-subunits) | Data not available | [8][10] |
| Mechanism of Action | Irreversible, covalent modification of the N-terminal threonine of catalytic β-subunits.[8][9] | Data not available | [8][9] |
| IC50 (Chymotrypsin-like activity) | Values range from 70 nM to 4.8 µM depending on the assay system and purity of the compound. | Data not available | [6][10] |
| Cellular Effects | Induces cell cycle arrest, apoptosis, and neurite outgrowth.[8][10] | Data not available | [8][10] |
| Specificity | Highly specific for the proteasome, with some off-target activity reported against cathepsin A and tripeptidyl peptidase II at higher concentrations.[10] | Data not available | [10] |
Experimental Protocols
To facilitate a robust comparison, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to characterize and compare proteasome inhibitors.
Proteasome Activity Assay
This assay directly measures the enzymatic activity of the 20S proteasome and the inhibitory effect of the compounds.
Principle: The chymotrypsin-like activity of the proteasome is typically measured using a fluorogenic peptide substrate, such as Suc-LLVY-AMC. Cleavage of this substrate by the proteasome releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), which can be quantified.
Materials:
-
Purified 20S proteasome (human or from other species).[11]
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).
-
Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin).[12]
-
Proteasome inhibitors: Lactacystin and this compound.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of lactacystin and this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the proteasome.
-
Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 20-100 µM.
-
Immediately measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
Principle: Tetrazolium-based assays (e.g., MTT, MTS) or resazurin-based assays (e.g., alamarBlue) are commonly used. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y).
-
Complete cell culture medium.
-
Lactacystin and this compound.
-
MTT or other viability reagent.
-
Solubilization buffer (for MTT).
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of lactacystin and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the inhibitor concentration to determine the EC50 value.
Western Blot for Ubiquitinated Proteins
This assay is used to confirm that the inhibitors are blocking proteasome function within the cell, leading to an accumulation of ubiquitinated proteins.
Principle: Cells are treated with the inhibitors, and then cell lysates are prepared. The proteins in the lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody that specifically recognizes ubiquitin. An increase in the high-molecular-weight smear of ubiquitinated proteins indicates proteasome inhibition.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Lactacystin and this compound.
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, iodoacetamide).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-ubiquitin.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with different concentrations of lactacystin and this compound for a specified time (e.g., 4-8 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. An increase in the high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Ubiquitin-Proteasome System for protein degradation and the point of inhibition.
Experimental Workflow Diagram
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. HBV Infection Drives PSMB5-Dependent Proteasomal Activation in Humanized Mice and HBV-Associated HCC [mdpi.com]
- 3. proteasome.net [proteasome.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors [labome.com]
- 10. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20S Proteasome Fraction from rabbit ≥95% (SDS-PAGE), solution [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 20S Proteasome-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 20S Proteasome-IN-3. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is detailed below and should be worn at all times when the compound is being handled.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications and Recommendations |
| Hands | Disposable Nitrile Gloves | Select gloves that offer adequate protection against chemical hazards. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[1] Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. |
| Eyes & Face | Safety Goggles with Side Shields or Face Shield | Eye protection is critical to guard against splashes.[2][3] Safety goggles should meet ANSI Z87.1 standards. A face shield worn over safety glasses is recommended when there is a higher risk of splashing.[1] |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[1][2] |
| Respiratory | Surgical Mask or Respirator | A surgical mask can provide a basic barrier against inhalation.[3] In situations where aerosols may be generated or when handling the powder form, a respirator (e.g., N95) may be necessary.[1][3] |
General Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Avoid eating, drinking, or applying cosmetics in the laboratory.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety and experimental integrity. The following steps outline the process from preparation to post-experiment cleanup.
Step 1: Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily accessible.
-
Review SDS: Although a specific SDS for this compound was not found, familiarize yourself with the SDS of similar proteasome inhibitors or assay kits to understand potential hazards.[4][5][6]
Step 2: Compound Handling
-
Weighing: If working with the solid form, weigh the compound carefully on weighing paper within a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
Step 3: Experimental Use
-
Execution: Carry out all experimental procedures within the designated area.
-
Avoid Contamination: Use dedicated equipment for handling the compound to prevent cross-contamination of other experiments or work areas.
Step 4: Post-Experiment
-
Decontamination: Clean the work area and any non-disposable equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.
-
Hand Washing: Wash hands thoroughly with soap and water.
Caption: Experimental Workflow for this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Solutions | Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE (Gloves, etc.) | Place in a designated hazardous waste bag or container immediately after use. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
Disposal Workflow:
Caption: Waste Disposal Workflow.
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Ensure all waste containers are properly labeled with the chemical name and hazard information.
References
- 1. ehs.ucsf.edu [ehs.ucsf.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. stressmarq.com [stressmarq.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
